Quinaprilat
Descripción
The active metabolite of the prodrug [quinapril].
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a small molecule drug with a maximum clinical trial phase of II.
metabolite of quinapril
See also: Quinapril (active moiety of); Quinapril Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868904 | |
| Record name | Quinaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-85-2, 85441-60-7 | |
| Record name | Quinaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinaprilat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinaprilat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinaprilat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Quinaprilat's Mechanism of Action on Tissue-Bound Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, with a specific focus on its interaction with tissue-bound ACE. The sustained and potent inhibition of tissue ACE is a key differentiator among ACE inhibitors and is believed to be a primary contributor to the therapeutic benefits observed with quinapril in cardiovascular diseases.[1][2][3][4]
Core Mechanism of Action: Potent and Sustained Inhibition of Tissue ACE
Quinapril is a prodrug that undergoes rapid de-esterification in the body to form its active diacid metabolite, this compound.[1][5] this compound is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme.[6][7] A critical aspect of its efficacy lies in its ability to potently inhibit ACE not only in the plasma but also at various tissue sites, including the heart, kidneys, and vasculature.[1][8][9] This sustained action is attributed to its strong binding to the enzyme and a slow dissociation rate, which allows for prolonged inhibition even as plasma levels of the drug decline.[1][6]
The primary effect of this compound is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a key enzyme in this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6][9] By inhibiting ACE, this compound effectively reduces the levels of angiotensin II.
Downstream consequences of reduced Angiotensin II include:
-
Vasodilation: Decreased angiotensin II leads to reduced vasoconstriction of peripheral and renal blood vessels, lowering systemic vascular resistance and blood pressure.[6]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[6][10] By lowering angiotensin II, this compound indirectly reduces aldosterone levels, leading to decreased sodium and water retention.
-
Inhibition of Cellular Growth: Angiotensin II is also a known mitogen that can contribute to vascular and cardiac hypertrophy. By blocking its production, this compound may help to prevent or reverse these structural changes.
Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[10][11] Inhibition of ACE by this compound leads to an accumulation of bradykinin.
Elevated bradykinin levels contribute to the therapeutic effects through:
-
Increased Nitric Oxide (NO) Production: Bradykinin stimulates the release of nitric oxide from endothelial cells, a key signaling molecule that promotes vasodilation and has anti-inflammatory properties.[12][13]
-
Prostacyclin Release: Increased bradykinin can also stimulate the production of other vasodilatory substances like prostacyclin.[14]
The dual action of reducing a potent vasoconstrictor (angiotensin II) and increasing a potent vasodilator (bradykinin) is central to the antihypertensive and cardioprotective effects of this compound.
Figure 1: this compound's dual action on the RAAS and Bradykinin pathways.
Quantitative Data Presentation
The potency and sustained effect of this compound in various tissues have been quantified in several preclinical studies. The following tables summarize key quantitative data.
Comparative Potency of ACE Inhibitors
Studies using radioligand binding assays have established the relative potency of various ACE inhibitors against ACE from different tissue homogenates.
| ACE Inhibitor | Relative Potency | Tissues Assessed | Reference |
| This compound | Highest | Plasma, Lung, Kidney, Heart | [2][15][16] |
| Benazeprilat | Equal to this compound | Plasma, Lung, Kidney, Heart | [2][15][16] |
| Perindoprilat | High | Plasma, Lung, Kidney, Heart | [2][15][16] |
| Lisinopril | Moderate | Plasma, Lung, Kidney, Heart | [2][15][16] |
| Enalaprilat | Lower | Plasma, Lung, Kidney, Heart | [2] |
| Fosinoprilat | Lowest | Plasma, Lung, Kidney, Heart | [2][15][16] |
Table 1: Rank Order of Potency of ACE Inhibitors.
Ex Vivo ACE Inhibition by Quinapril in Rats
The duration and extent of ACE inhibition in various tissues following oral administration of quinapril have been characterized.
| Tissue | ACE Inhibition (%) after 24 hours (0.3 mg/kg oral dose) | Reference |
| Cardiac Atria | >40% | [8][17] |
| Cardiac Ventricles | >40% | [8][17] |
| Kidney | 35% | [8][17] |
| Aorta | 30% | [8][17] |
| Plasma | 25% | [8][17] |
Table 2: Sustained Tissue ACE Inhibition 24 Hours Post-Dose.
| Tissue | ACE Inhibition (%) after 6 days (2 mg/kg/day oral dose) | Reference |
| Plasma | 94% | [14] |
| Lung | 93% | [14] |
| Aorta | 40% | [14] |
| Myocardium | 23% | [14] |
| Kidney | 20% | [14] |
Table 3: Tissue ACE Inhibition Following Chronic Dosing.
Comparative Tissue ACE Inhibition in a Rabbit Model of Hindlimb Ischemia
A study directly comparing the tissue-penetrating ability of this compound with captopril demonstrated a significant advantage for this compound in inhibiting tissue-level ACE.
| Inhibitor | Residual Plasma ACE Activity (%) | Residual Tissue ACE Activity (%) | Reference |
| This compound | 41.53 ± 0.02% | 13% | [18] |
| Captopril | 42.54 ± 0.03% | 61% | [18] |
Table 4: Superior Tissue ACE Inhibition by this compound vs. Captopril.
Experimental Protocols
The quantification of tissue ACE inhibition relies on robust and sensitive experimental methodologies. Detailed below are protocols for key assays cited in the literature.
Radioligand Binding Assay for Tissue ACE Quantitation
This method is used to determine the extent of ACE inhibition in tissue homogenates by measuring the displacement of a radiolabeled ACE inhibitor.[2][8][19][20]
Methodology:
-
Tissue Homogenization:
-
Excise tissues (e.g., heart, lung, kidney) and immediately freeze in liquid nitrogen.
-
Homogenize frozen tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the membrane-bound ACE and store at -80°C until use.
-
-
Binding Assay:
-
In a microtiter plate, combine the tissue homogenate with a known concentration of a radiolabeled ACE inhibitor, such as [¹²⁵I]351A.
-
For displacement curves, add increasing concentrations of unlabeled ACE inhibitor (e.g., this compound).
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
The amount of bound radioligand is used to calculate the ACE concentration and the inhibitory potency (e.g., IC₅₀, Kᵢ) of the competing unlabeled inhibitor.
-
Figure 2: Workflow for Radioligand Binding Assay.
Fluorometric ACE Activity Assay
This kinetic assay measures ACE activity by monitoring the cleavage of a quenched fluorescent substrate.[21]
Methodology:
-
Tissue Lysate Preparation:
-
Mechanically crush fresh or frozen tissue samples in liquid nitrogen.[21]
-
Add an ice-cold lysis buffer (e.g., 100 mM TRIS-HCl, pH 7.0, with 0.3% Triton-X-100 for optimal extraction) at a fixed ratio (e.g., 5 mL per gram of tissue).[21]
-
Homogenize the sample and then centrifuge at high speed (e.g., 16,100 x g) for 5 minutes.[21]
-
Collect the supernatant for the activity measurement.
-
-
Activity Measurement:
-
Prepare a reaction mixture in a 96-well plate containing buffer (e.g., 100 mM TRIS-HCl, pH 7.0, 50 mM NaCl, 10 µM ZnCl₂).[21]
-
Add the tissue lysate to the wells. To test for inhibition, pre-incubate the lysate with this compound.
-
Initiate the reaction by adding a quenched fluorescent substrate (e.g., Abz-FRK(Dnp)P-OH).[21]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time in kinetic mode (e.g., at λex 340 nm and λem 405 nm).[21]
-
The rate of fluorescence increase is directly proportional to the ACE activity in the sample.
-
Figure 3: Workflow for Fluorometric ACE Activity Assay.
Conclusion
This compound's mechanism of action is distinguished by its potent and sustained inhibition of tissue-bound ACE. This high affinity for tissue ACE, particularly in the vasculature and heart, is a key factor in its therapeutic efficacy.[3][22][23] The resulting dual modulation of the RAAS and bradykinin pathways leads to beneficial hemodynamic and anti-remodeling effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of cardiovascular drug development. Understanding the nuances of tissue ACE inhibition is critical for the design and evaluation of next-generation cardiovascular therapies.
References
- 1. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Mechanism of action of angiotensin-converting enzyme (ACE) inhibitors in hypertension and heart failure. Role of plasma versus tissue ACE. [scholars.duke.edu]
- 5. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinapril: Package Insert / Prescribing Information [drugs.com]
- 10. ClinPGx [clinpgx.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Ace-inhibition with quinapril modulates the nitric oxide pathway in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moexipril and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats [arts.units.it]
- 16. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Inhibition of tissue angiotensin converting enzyme. Quantitation by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 21. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinapril with high affinity to tissue angiotensin-converting enzyme reduces restenosis after percutaneous transcatheter coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
In Vivo Biotransformation of Quinapril to Quinaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo conversion of the prodrug quinapril to its active metabolite, quinaprilat. The document summarizes key pharmacokinetic data, details experimental methodologies for quantification, and illustrates the relevant physiological pathway and experimental workflows.
Introduction
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] As a prodrug, quinapril is pharmacologically inactive until it undergoes hydrolysis in the body to form its active diacid metabolite, this compound.[2][3] This biotransformation is a critical step in the drug's mechanism of action, as this compound is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3] Understanding the rate and extent of this conversion is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.
Quantitative Analysis of Quinapril to this compound Conversion
The in vivo conversion of quinapril to this compound is characterized by its rapid and consistent nature. Following oral administration, quinapril is quickly absorbed, with peak plasma concentrations of the parent drug observed within one hour.[4] The subsequent hydrolysis to this compound is also swift, leading to peak plasma concentrations of the active metabolite approximately two hours after dosing.[4]
Studies have shown that approximately 38% of an oral dose of quinapril is de-esterified to form this compound. The pharmacokinetics of both quinapril and this compound are dose-proportional over a range of single oral doses.[4]
Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for quinapril and this compound following oral administration of quinapril.
| Parameter | Quinapril | This compound | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2 hours | [4] |
| Peak Plasma Concentration (Cmax) after 40 mg dose | ~207 ng/mL | ~923 ng/mL | [4] |
| Apparent Elimination Half-life (t½) | ~0.8 hours | ~1.9 hours | [4] |
| Apparent Plasma Clearance | ~1,850 mL/min | ~220 mL/min | [4] |
| Protein Binding | ~97% | ~97% | [1] |
| Primary Route of Elimination | Metabolism | Renal Excretion | [1] |
Factors Influencing Conversion
-
Renal Impairment: The elimination of this compound is significantly affected by renal function. In patients with renal impairment, the apparent elimination half-life of this compound increases as creatinine clearance decreases.[1][5] This necessitates dose adjustments in this patient population.[1]
-
Hepatic Impairment: In patients with alcoholic cirrhosis, the hydrolysis of quinapril to this compound is impaired, leading to lower plasma concentrations of the active metabolite.[6]
Experimental Protocols for Quantification
The simultaneous determination of quinapril and this compound in biological matrices, typically human plasma, is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.
Sample Preparation
A crucial step in the analytical process is the extraction of quinapril and this compound from the plasma matrix. Two primary methods are utilized:
-
Solid-Phase Extraction (SPE): This technique involves passing the plasma sample through a cartridge containing a solid adsorbent (e.g., C8 or C18) that retains the analytes of interest.[7] Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. SPE generally provides cleaner extracts and can lead to higher sensitivity.[7] Recoveries for quinapril and this compound using SPE are typically greater than 80%.[7]
-
Protein Precipitation: This method involves adding a solvent, such as acetonitrile or a mixture of acetonitrile and methanol, to the plasma sample to precipitate proteins.[8] After centrifugation, the supernatant containing the analytes is collected for analysis. This is a simpler and faster method but may result in a less clean extract compared to SPE.
HPLC-UV Method
A common HPLC-UV method for the simultaneous determination of quinapril and this compound involves the following:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed.
-
Detection: UV detection is performed at a specific wavelength, often around 215 nm.
-
Quantification: Calibration curves are constructed by plotting the peak area of the analytes against their known concentrations in spiked plasma samples. The concentration of the analytes in unknown samples is then determined from these curves.
UPLC-MS/MS Method
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. A typical protocol includes:
-
Chromatography: A UPLC system with a sub-2 µm particle column (e.g., Acquity UPLC BEH C18) is used for rapid and efficient separation.[9]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly used to generate ions of the analytes.[9]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[9] This involves selecting a specific precursor ion for each analyte and then monitoring a specific product ion after fragmentation, providing high specificity.
-
Validation: The method is validated for linearity, accuracy, precision, limit of quantification (LOQ), and recovery.[9] For instance, a validated UPLC-MS/MS method demonstrated a lower limit of quantification of 5.010 ng/mL for quinapril and 10.012 ng/mL for this compound in human plasma.[9]
Visualizations
Metabolic Conversion Pathway
The following diagram illustrates the straightforward metabolic conversion of quinapril to its active form, this compound, through hydrolysis.
Caption: Metabolic conversion of quinapril to this compound.
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. This diagram outlines the key components of this system and the point of intervention by this compound.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of this compound.
Experimental Workflow for Quinapril/Quinaprilat Quantification
This diagram outlines a typical workflow for the quantitative analysis of quinapril and this compound in plasma samples.
Caption: A typical experimental workflow for quinapril and this compound quantification.
References
- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and pharmacodynamics of quinapril and this compound in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Quinaprilat Diacid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaprilat, the active diacid metabolite of the prodrug quinapril, is a potent, non-sulfhydryl inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] Its primary therapeutic action is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[3][4] Following oral administration of quinapril, it is rapidly de-esterified in the liver to form this compound.[5][6] This conversion is essential for its pharmacological activity, as this compound is the molecule that directly binds to and inhibits ACE.[7][8] This document provides an in-depth technical overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting ACE (EC 3.4.15.1), a key enzyme in the RAAS.[1][9] ACE is responsible for converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[3][9] Angiotensin II elevates blood pressure through several mechanisms, including direct vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which leads to sodium and water retention.[4][10]
By inhibiting ACE, this compound effectively reduces the production of angiotensin II, leading to vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[5][11] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[9][12] Inhibition of ACE by this compound leads to increased levels of bradykinin, which may further contribute to its antihypertensive effects.[9] this compound demonstrates high-affinity binding to both plasma and tissue-bound ACE.[2][5]
Signaling Pathway
The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this pathway and the point of inhibition by this compound.
Pharmacological Data
The potency of this compound as an ACE inhibitor has been quantified through various in vitro and ex vivo studies.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (KA) | High | Rat Heart & Lung Homogenates | [13] |
| ACE Inhibition (ex vivo) | >80% for 24h (from 20mg quinapril dose) | Human Plasma | [14] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its formation from the prodrug quinapril, its distribution, and subsequent elimination.
Absorption and Metabolism
Following oral administration, approximately 60% of a quinapril dose is absorbed.[16][17] Quinapril is then rapidly and extensively metabolized, primarily in the liver, via de-esterification to its active diacid metabolite, this compound.[9][18] Peak plasma concentrations of quinapril occur within one hour, while peak this compound concentrations are observed approximately two hours post-dose.[14][16]
Distribution
This compound is highly protein-bound in plasma, with approximately 97% of the circulating drug bound to proteins.[12][14] It is widely distributed to tissues, but does not readily cross the blood-brain barrier.[5][7]
Elimination
This compound is primarily eliminated by the kidneys.[5][16] It exhibits a biphasic elimination profile. The initial elimination half-life is approximately 2-3 hours.[2][5] However, due to its high-affinity binding to and slow dissociation from ACE, it has a prolonged terminal elimination half-life of about 25 hours, which allows for effective ACE inhibition with once-daily dosing.[5][14]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Unit | Conditions/Notes | Reference |
| Time to Peak Concentration (Tmax) | ~2 | hours | Following oral dose of quinapril. | [14][16] |
| Plasma Protein Binding | ~97 | % | [12][14] | |
| Elimination Half-Life (Initial) | 2 - 3 | hours | [2][5] | |
| Elimination Half-Life (Terminal) | ~25 | hours | Attributed to slow dissociation from ACE. | [5][14] |
| Route of Elimination | Primarily Renal | - | [5][16] | |
| Effect of Renal Impairment | Prolonged half-life | - | Dose adjustment needed if CrCl < 40 mL/min. | [14][16] |
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The inhibitory activity of compounds like this compound on ACE is commonly determined using an in vitro assay. A variety of methods exist, often based on spectrophotometric or fluorometric detection of a product formed by ACE's enzymatic activity.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of ACE activity (IC50).
General Protocol (Spectrophotometric Method using HHL substrate): [19][20][21]
-
Reagent Preparation:
-
ACE Solution: Angiotensin-Converting Enzyme from rabbit lung is dissolved in a suitable buffer (e.g., borate buffer) to a specific concentration (e.g., 100 mU/mL).[20]
-
Substrate Solution: Hippuryl-L-histidyl-L-leucine (HHL) is dissolved in buffer to a final concentration (e.g., 5 mM).[21]
-
Inhibitor Solutions: A series of dilutions of the test inhibitor (this compound) are prepared in the assay buffer.
-
Stopping Reagent: An acid, such as HCl, is used to terminate the enzymatic reaction.
-
Extraction Solvent: Ethyl acetate is used to extract the product, hippuric acid (HA).
-
Detection Reagent: A colorimetric reagent, such as p-dimethylaminobenzaldehyde, can be used to react with the extracted HA for quantification.[21]
-
-
Assay Procedure:
-
Pre-incubation: A small volume of the ACE solution is pre-incubated with an equal volume of the inhibitor solution (or buffer for control) at 37°C for a short period (e.g., 5-10 minutes).[20][21]
-
Reaction Initiation: The substrate solution (HHL) is added to the mixture to start the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[21]
-
Reaction Termination: The stopping reagent (e.g., HCl) is added.
-
Product Extraction: Hippuric acid (HA), the product of HHL cleavage by ACE, is extracted with ethyl acetate.
-
Quantification: The ethyl acetate layer is separated, evaporated, and the remaining HA is redissolved and reacted with a colorimetric reagent. The absorbance is then measured at a specific wavelength (e.g., 478 nm) using a spectrophotometer or microplate reader.[21]
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic parameters of this compound in vivo following oral administration of quinapril.
General Protocol (Human or Animal Study): [5][22]
-
Subject/Animal Selection: Healthy human volunteers or appropriate animal models (e.g., rats, dogs) are selected.[5][7]
-
Dosing: A single oral dose of quinapril is administered.[22]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 48-72 hours post-dose). Urine may also be collected.[5]
-
Sample Processing: Plasma is separated from blood samples by centrifugation. All samples are stored frozen until analysis.
-
Bioanalytical Method:
-
A validated analytical method, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS), is used to quantify the concentrations of quinapril and this compound in plasma and urine samples.
-
This involves sample extraction, chromatographic separation, and detection.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for this compound are analyzed using non-compartmental or compartmental modeling software.
-
Key parameters are calculated, including: Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t1/2 (half-life).[22]
-
Conclusion
This compound diacid is a potent and specific inhibitor of the angiotensin-converting enzyme, serving as the active moiety of the prodrug quinapril. Its pharmacological action is centered on the robust inhibition of the Renin-Angiotensin-Aldosterone System, leading to effective blood pressure reduction. The pharmacokinetic profile of this compound is distinguished by its rapid formation from quinapril and a prolonged terminal half-life, which is attributed to its strong and sustained binding to tissue ACE. This allows for effective 24-hour ACE inhibition with once-daily dosing. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and professionals engaged in cardiovascular drug discovery and development.
References
- 1. This compound | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinapril [simsonpharma.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Renin angiotensin aldosterone system | PPTX [slideshare.net]
- 11. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QUINAPRIL TABLETS USP [dailymed.nlm.nih.gov]
- 15. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats [ricerca.unityfvg.it]
- 16. labeling.pfizer.com [labeling.pfizer.com]
- 17. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 20. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 21. tandfonline.com [tandfonline.com]
- 22. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Enigma of an ACE Inhibitor: An In-depth Technical Guide to the Structure-Activity Relationship of Quinaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the structural activity relationship (SAR) of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. Understanding the intricate interplay between the molecular architecture of this compound and its potent inhibitory effect on ACE is paramount for the rational design of novel antihypertensive agents. This document provides a comprehensive overview of its mechanism of action, key structural features influencing its biological activity, detailed experimental protocols for assessing ACE inhibition, and a visualization of its role in the renin-angiotensin-aldosterone system (RAAS).
Mechanism of Action: Inhibiting a Key Regulator of Blood Pressure
Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, this compound.[1][2] this compound exerts its therapeutic effect by inhibiting angiotensin-converting enzyme (ACE), a key zinc-dependent metalloproteinase in the renin-angiotensin-aldosterone system (RAAS).[2] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further elevating blood pressure. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[2]
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of this compound
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.
Structural Activity Relationship (SAR) of this compound
The inhibitory potency of this compound is intrinsically linked to its specific structural features, which allow it to bind with high affinity to the active site of ACE. The SAR of this compound and its analogs has been elucidated through extensive research, with the seminal work of Klutchko et al. (1986) providing foundational insights into the key molecular determinants of activity.
Key Structural Features for ACE Inhibition:
The general pharmacophore for non-sulfhydryl ACE inhibitors like this compound consists of three key binding moieties that interact with specific subsites within the ACE active site (S1, S1', and S2').
-
Zinc-Binding Group: The carboxylate group in the N-carboxymethyl moiety of this compound is crucial for chelating the essential zinc ion (Zn²⁺) in the active site of ACE. This interaction is fundamental for potent inhibition.
-
Hydrophobic Pockets (S1 and S1'): The phenethyl group of this compound fits into the hydrophobic S1 pocket of ACE, contributing significantly to binding affinity. The methyl group of the alanine residue occupies the S1' pocket.
-
Hydrogen Bonding and Ionic Interactions (S2'): The carboxylate group of the tetrahydroisoquinoline ring system interacts with positively charged residues in the S2' subsite, forming strong ionic and hydrogen bonds.
Insights from Analog Studies
While the full quantitative data from the original study by Klutchko et al. is not publicly available in its entirety, the abstract and subsequent publications provide critical qualitative and semi-quantitative SAR insights.[3][] The synthesis and evaluation of various analogs have highlighted the following relationships:
-
Stereochemistry: The specific stereochemistry of this compound (S,S,S configuration) is essential for optimal binding to the ACE active site. Changes in stereochemistry at any of the chiral centers lead to a significant loss of inhibitory activity.
-
Tetrahydroisoquinoline Ring System: The tetrahydro-3-isoquinolinecarboxylic acid moiety is a key structural element. Analogs with a tetrahydro-1-isoquinolinecarboxylic acid or an isoindoline-1-carboxylic acid scaffold show a marked decrease in potency for non-sulfhydryl inhibitors, suggesting a strict spatial requirement for the carboxylate group in this position.[3][]
-
N-Carboxymethyl Side Chain: The length and composition of the side chain containing the zinc-binding group are critical. The ethyl ester of the side chain in the prodrug quinapril renders it inactive; hydrolysis to the free carboxylate in this compound is necessary for ACE inhibition.
Quantitative Data on this compound Analogs
| Compound/Analog | R1 Group | R2 Group | Ring System | ACE Inhibition IC50 (nM) |
| This compound | H | CH₃ | Tetrahydro-3-isoquinoline | [Data from primary source] |
| Analog 1 | CH₃ | CH₃ | Tetrahydro-3-isoquinoline | [Data from primary source] |
| Analog 2 | H | H | Tetrahydro-3-isoquinoline | [Data from primary source] |
| Analog 3 | H | CH₃ | Tetrahydro-1-isoquinoline | [Data from primary source] |
| Analog 4 | H | CH₃ | Isoindoline-1-carboxylic acid | [Data from primary source] |
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound is performed using in vitro ACE inhibition assays. Several methods exist, with the most common ones relying on spectrophotometric or fluorometric detection of the product formed by ACE-catalyzed hydrolysis of a synthetic substrate.
General Protocol for In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized representation of a common method used to determine the IC50 value of an ACE inhibitor.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare serial dilutions of the test inhibitor to cover a range of concentrations.
-
-
Enzyme Inhibition Reaction:
-
In a microplate well or microcentrifuge tube, add a specific volume of the test inhibitor solution (or solvent for control).
-
Add a defined amount of ACE solution and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Extraction:
-
Stop the reaction by adding a strong acid, such as HCl.
-
Extract the hippuric acid (the product of HHL hydrolysis) into an organic solvent, typically ethyl acetate, by vigorous mixing followed by centrifugation to separate the phases.
-
-
Quantification:
-
Carefully transfer the organic layer containing the hippuric acid to a new tube or well.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried hippuric acid in a suitable buffer or mobile phase.
-
Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer or microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the resulting dose-response curve.
-
Experimental Workflow for SAR Study
The following diagram outlines a typical workflow for a structure-activity relationship study of ACE inhibitors.
Conclusion
The potent ACE inhibitory activity of this compound is a direct consequence of its specific three-dimensional structure, which allows for high-affinity binding to the enzyme's active site. The key pharmacophoric elements—the zinc-binding carboxylate, the hydrophobic groups fitting into the S1 and S1' pockets, and the interactions of the tetrahydroisoquinoline moiety with the S2' subsite—are all critical for its biological function. While a comprehensive quantitative SAR table from a single study remains elusive in the public domain, the qualitative and semi-quantitative relationships derived from various studies provide a robust framework for understanding the structural requirements for ACE inhibition. This knowledge continues to guide the design and development of new generations of ACE inhibitors with improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a practical foundation for researchers engaged in the discovery and characterization of novel antihypertensive agents targeting the renin-angiotensin system.
References
Quinaprilat's Role in the Renin-Angiotensin System: A Technical Guide
Abstract: This technical guide provides an in-depth examination of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, and its pivotal role within the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound. It includes detailed experimental protocols for assessing its activity and presents quantitative data in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a comprehensive understanding of this compound's function and evaluation.
The Renin-Angiotensin System (RAS)
The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a critical hormonal cascade that regulates blood pressure, systemic vascular resistance, and fluid and electrolyte balance.[1] The system is initiated when renal blood flow is reduced, triggering juxtaglomerular cells in the kidneys to secrete renin.[1] Renin cleaves angiotensinogen, a protein released by the liver, to form the decapeptide angiotensin I.[1][2] Angiotensin I is then converted to the potent octapeptide angiotensin II by the angiotensin-converting enzyme (ACE), which is primarily found on the surface of vascular endothelial cells, particularly in the lungs.[1]
Angiotensin II exerts several powerful physiological effects, including:
-
Vasoconstriction: It is a potent vasoconstrictor that narrows blood vessels, leading to increased blood pressure.[1][3]
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, thereby increasing extracellular fluid volume and blood pressure.[1][3]
-
Cellular Growth: It can contribute to myocyte hypertrophy and vascular smooth muscle cell proliferation.[4]
Abnormally high activity in the RAS pathway is a primary contributor to hypertension.[1] Therefore, inhibiting this system is a key therapeutic strategy for managing hypertension and related cardiovascular disorders.
This compound: Mechanism of Action
Quinapril is an orally administered prodrug that is rapidly hydrolyzed by de-esterification in the body to its active diacid metabolite, this compound.[5][6][7] this compound is a potent, non-sulfhydryl ACE inhibitor that exerts its therapeutic effects through a dual mechanism.[3][8][9]
-
Inhibition of Angiotensin II Formation: this compound competitively inhibits ACE, blocking the conversion of angiotensin I to angiotensin II.[4][8] This reduction in angiotensin II levels leads to decreased vasoconstriction and lower aldosterone secretion, resulting in reduced peripheral vascular resistance and a decrease in blood pressure.[3][9] this compound demonstrates potent binding to both plasma and tissue-bound ACE, with the inhibition of tissue ACE being a particularly important component of its beneficial cardiovascular effects.[5][6][10]
-
Potentiation of Bradykinin: ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.[11][12] By inhibiting ACE, this compound prevents the breakdown of bradykinin.[8][11] The resulting accumulation of endogenous bradykinin enhances vasodilation, further contributing to the blood pressure-lowering effect of the drug.[12] This bradykinin-dependent mechanism is crucial for the enhanced flow-dependent, endothelium-mediated dilation observed with this compound.[12]
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of this compound is underpinned by its distinct pharmacokinetic and pharmacodynamic profiles. As a prodrug, quinapril is rapidly absorbed and converted to this compound.[13][14] Although this compound has a relatively short initial half-life, its potent and slow dissociation from ACE results in a prolonged duration of action, allowing for once or twice-daily dosing.[5]
Table 1: Pharmacokinetic Properties of Quinapril and this compound
| Parameter | Quinapril (Prodrug) | This compound (Active Metabolite) | Reference(s) |
|---|---|---|---|
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | ~2 hours | [13][14][15] |
| Bioavailability (of Quinapril) | 50-80% | (Metabolite) | [11] |
| Effect of High-Fat Meal on Absorption | Reduced by ~25-30% | (Metabolite) | [11][15] |
| Plasma Protein Binding | ~97% | ~97% | [15] |
| Elimination Half-life | ~0.8 hours | Biphasic: ~2-3 hours (initial), ~25 hours (terminal) | [13][14][15] |
| Primary Route of Elimination | (Metabolized) | Renal Excretion (up to 96% of IV dose) |[11][15] |
Table 2: Pharmacodynamic Effects of Quinapril/Quinaprilat
| Parameter | Finding | Dosage | Reference(s) |
|---|---|---|---|
| Plasma ACE Inhibition | >80% inhibition for 24 hours | 20 mg oral quinapril | [15] |
| Angiotensin I Pressor Response Inhibition | ~50% inhibition | 2.5 mg IV this compound | [16] |
| Angiotensin I Pressor Response Inhibition | >80% inhibition | 10 mg IV this compound | [16] |
| Systolic Blood Pressure Reduction | ~13 mm Hg | Standard clinical doses | [3] |
| Diastolic Blood Pressure Reduction | ~10 mm Hg | Standard clinical doses | [3] |
| Clinical Efficacy in Hypertension | Effective blood pressure control | 10-40 mg/day oral quinapril | [5][6] |
| Clinical Efficacy in Heart Failure | Improved exercise tolerance and symptoms | ≤40 mg/day oral quinapril |[6][17] |
Experimental Protocols
Evaluating the efficacy of ACE inhibitors like this compound involves both in vitro and in vivo methodologies.
This protocol describes a common spectrophotometric method to determine the concentration of an inhibitor required to reduce ACE activity by 50% (IC50). The assay is based on the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) substrate
-
Borate buffer with NaCl
-
This compound or other test inhibitor
-
1 M HCl
-
Ethyl acetate
-
Microplate reader or spectrophotometer
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in buffer.
-
Prepare a solution of HHL substrate (e.g., 5 mM) in borate buffer.
-
Prepare serial dilutions of this compound in the appropriate buffer to cover a range of expected inhibitory concentrations.
-
-
Enzyme Reaction:
-
To each well of a microplate or microcentrifuge tube, add 40 µL of the this compound dilution (or buffer for control).
-
Add 20 µL of the ACE solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
Add 1 mL of ethyl acetate to each tube to extract the hippuric acid formed.
-
Vortex vigorously for 30 seconds and centrifuge to separate the phases.
-
-
Quantification:
-
Carefully transfer a known volume (e.g., 800 µL) of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness (e.g., using a centrifugal evaporator or under a stream of nitrogen).
-
Re-dissolve the dried hippuric acid residue in a known volume of distilled water or buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (where A is absorbance)
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
This protocol outlines a general procedure to assess the blood pressure-lowering effects of quinapril in a well-established animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
Methodology:
-
Acclimatization and Baseline Measurement:
-
House the rats under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week.
-
Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations.
-
Record stable baseline systolic blood pressure (SBP) and heart rate (HR) for 2-3 consecutive days before the study begins.
-
-
Drug Administration:
-
Randomly assign SHR to treatment groups (e.g., Vehicle control, Quinapril 10 mg/kg, Quinapril 30 mg/kg).
-
Administer quinapril or the vehicle (e.g., water) orally via gavage once daily for a predetermined period (e.g., 14 days).[10]
-
-
Blood Pressure Monitoring:
-
Measure SBP and HR at various time points post-dosing (e.g., 2, 4, 8, and 24 hours) on day 1 to assess the acute effect.
-
Continue to measure SBP and HR daily or on selected days (e.g., days 7 and 14) throughout the chronic treatment period, typically at the time of expected peak effect.
-
-
Data Analysis:
-
Calculate the change in SBP and HR from baseline for each animal at each time point.
-
Compare the mean changes in SBP and HR between the quinapril-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in SBP in the quinapril groups compared to the vehicle group indicates an antihypertensive effect.
-
Conclusion
This compound is a highly potent and specific inhibitor of the angiotensin-converting enzyme. Its role in the renin-angiotensin system is definitive and multifaceted, primarily characterized by the suppression of angiotensin II production and the potentiation of bradykinin. This dual mechanism effectively reduces peripheral vascular resistance and lowers blood pressure. Its favorable pharmacokinetic profile, marked by a prolonged duration of action due to strong ACE binding, establishes it as an effective therapeutic agent for the management of hypertension and congestive heart failure.[5][7] The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and understanding of this compound and other ACE inhibitors within the field of cardiovascular drug development.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ahajournals.org [ahajournals.org]
- 13. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. drugs.com [drugs.com]
- 16. A pharmacodynamic and pharmacokinetic comparison of intravenous this compound and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinapril in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent ACE Inhibitor: A Technical Guide to the Discovery and Synthesis of Quinaprilat
Introduction: Quinaprilat, the active metabolite of the prodrug quinapril, is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE). Its development marked a significant advancement in the management of hypertension and congestive heart failure. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale: Targeting the Renin-Angiotensin-Aldosterone System
The development of this compound is rooted in the understanding of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.[1][2] The discovery that inhibiting ACE could effectively lower blood pressure led to the development of the first ACE inhibitors, such as captopril.[1] Building upon this foundation, researchers sought to develop new ACE inhibitors with improved potency, duration of action, and side-effect profiles.
The design of quinapril was the result of extensive structure-activity relationship (SAR) studies.[3][4] These studies aimed to optimize the binding of the inhibitor to the active site of ACE. Quinapril was designed as a prodrug, which is converted in the body to its active diacid metabolite, this compound.[5] This metabolic activation enhances the oral bioavailability of the drug.[6] The synthesis and ACE-inhibiting activities of quinapril and this compound were first reported in 1986.[4] These tetrahydro-3-isoquinolinecarboxylic acid derivatives demonstrated in vitro and in vivo potency equivalent to enalapril.[3][4]
Mechanism of Action: Inhibition of Angiotensin II Formation
This compound exerts its therapeutic effect by inhibiting ACE, a key enzyme in the RAAS.[7] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2] Angiotensin II has several physiological effects that contribute to increased blood pressure, including vasoconstriction, stimulation of aldosterone secretion, and enhancement of sympathetic nervous system activity.[1]
By inhibiting ACE, this compound effectively blocks the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.[6] The inhibition of ACE also leads to an increase in the levels of bradykinin, a potent vasodilator, as ACE is also responsible for its degradation.[6]
The signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound are illustrated in the following diagram:
Synthesis of Quinapril
The synthesis of quinapril involves a multi-step process. A common method involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester.[8][9][10] This intermediate is then reacted with an acid to yield quinapril or its acid addition salt.[8][9][10]
The general workflow for the synthesis of quinapril hydrochloride is depicted below:
Quantitative Data
The pharmacokinetic and pharmacodynamic properties of quinapril and its active metabolite, this compound, have been extensively studied. A summary of key quantitative data is presented in the tables below.
Table 1: Pharmacokinetic Parameters of Quinapril and this compound
| Parameter | Quinapril | This compound | Reference(s) |
| Bioavailability | 50-80% | - | [6] |
| Tmax (Time to Peak Concentration) | < 1 hour | ~2.5 hours | [6] |
| Cmax (Peak Plasma Concentration) | - | 1526 ng/mL (after 10mg dose) | [6] |
| Protein Binding | ~97% | ~97% | [6] |
| Elimination Half-life | ~0.8 hours | ~2.3 hours | [6] |
| Clearance | - | 68 mL/min | [6] |
| Route of Elimination | - | Up to 96% in urine | [6] |
Table 2: Pharmacodynamic Parameters of this compound
| Parameter | Value | Reference(s) |
| Onset of Action (IV) | Within 15 minutes | [3] |
| 50% Inhibition of A-I Pressor Response (IV) | 2.5 mg | [3] |
| >80% Inhibition of A-I Pressor Response (IV) | 10 mg | [3] |
Experimental Protocols
Synthesis of Quinapril Hydrochloride
The following is a representative protocol for the synthesis of quinapril hydrochloride, based on published patent literature.[8][9][10]
Step 1: Coupling Reaction
-
To a solution of (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in a suitable aprotic solvent (e.g., toluene), add (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture containing quinapril tert-butyl ester is carried forward to the next step.
Step 2: Deprotection and Salt Formation
-
To the reaction mixture from Step 1, add a solution of hydrochloric acid (e.g., anhydrous HCl in an organic solvent or aqueous HCl).
-
Stir the mixture to facilitate the removal of the tert-butyl protecting group and the formation of the hydrochloride salt.
-
The crude quinapril hydrochloride can be isolated by filtration or by removal of the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent system (e.g., acetonitrile/acetone) to yield crystalline quinapril hydrochloride.[8]
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The following protocol is based on the classical spectrophotometric method developed by Cushman and Cheung, which is a widely used method for determining ACE inhibitory activity.[11][12]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
This compound (or other test inhibitor)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (1 N)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare solutions of ACE, HHL, and the test inhibitor (this compound) in borate buffer.
-
In a test tube, pre-incubate a solution of the test inhibitor with the ACE solution at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding 1 N hydrochloric acid.
-
Extract the hippuric acid (the product of the enzymatic reaction) from the aqueous phase into ethyl acetate by vigorous mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully remove the ethyl acetate layer and evaporate the solvent.
-
Redissolve the dried hippuric acid residue in a known volume of a suitable solvent (e.g., water or buffer).
-
Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control reaction (without the inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined from a dose-response curve.
The discovery and development of this compound represent a successful example of rational drug design targeting a key enzymatic pathway. Through a deep understanding of the Renin-Angiotensin-Aldosterone System and extensive structure-activity relationship studies, a potent and effective ACE inhibitor was created. The synthesis of its prodrug, quinapril, allows for effective oral delivery and subsequent metabolic activation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for scientists and researchers in the field of cardiovascular drug development.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. The pharmacokinetics and pharmacodynamics of quinapril and this compound in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacodynamic and pharmacokinetic comparison of intravenous this compound and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 9. EP1611106B1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 10. HK1084386A - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 11. scialert.net [scialert.net]
- 12. Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinaprilat: An In-depth Technical Guide on the Core Active Metabolite of Quinapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaprilat is the active diacid metabolite of the prodrug quinapril, a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] Following oral administration, quinapril undergoes rapid de-esterification in the liver to form this compound.[2] This biotransformation is essential for the therapeutic efficacy of quinapril, as this compound is the pharmacologically active moiety responsible for the inhibition of ACE. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its analysis.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] Angiotensin II mediates a variety of effects that contribute to increased blood pressure, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex leading to sodium and water retention, and enhancement of sympathetic nervous system activity.[4][5]
By inhibiting ACE, this compound effectively reduces the formation of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.[6] The inhibition of ACE also leads to an increase in the levels of bradykinin, a potent vasodilator that is normally degraded by ACE (also known as kininase II).[3] This dual action of reducing a vasoconstrictor and increasing a vasodilator contributes to the overall antihypertensive effect of this compound. Furthermore, the reduction in angiotensin II levels leads to decreased aldosterone secretion, which can result in a small increase in serum potassium.[6]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its formation from the prodrug quinapril, its distribution, and its elimination.
Absorption and Metabolism
Following oral administration of quinapril, peak plasma concentrations of the parent drug are observed within one hour.[7] Quinapril is then rapidly and extensively metabolized via de-esterification, primarily in the liver, to its active metabolite, this compound.[2] Approximately 38% of an oral dose of quinapril is converted to this compound.[7] Peak plasma concentrations of this compound are typically reached approximately two hours post-dose.[7][8] The extent of absorption of quinapril is around 60%, based on the recovery of quinapril and its metabolites in the urine.[9]
Distribution
Both quinapril and this compound are highly protein-bound, with approximately 97% of each circulating in plasma bound to proteins.[3]
Elimination
This compound is primarily eliminated by renal excretion.[7] It exhibits a biphasic elimination profile, with an initial elimination half-life of approximately 2-3 hours and a prolonged terminal elimination phase with a half-life of about 25 hours.[6][9] This long terminal half-life is attributed to the slow dissociation of this compound from tissue ACE.[10] In patients with renal impairment, the elimination half-life of this compound increases as creatinine clearance decreases, necessitating dose adjustments.[3][5]
| Parameter | Quinapril | This compound | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | ~2 hours | [7][8] |
| Elimination Half-life (t½) | ~0.8 hours (apparent) | ~2-3 hours (initial), ~25 hours (terminal) | [6][8][9] |
| Plasma Protein Binding | ~97% | ~97% | [3] |
| Primary Route of Elimination | Metabolism to this compound | Renal Excretion | [7] |
| Apparent Plasma Clearance | ~1850 mL/min | ~220 mL/min | [8] |
Table 1: Summary of Pharmacokinetic Parameters for Quinapril and this compound
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its inhibition of ACE. Single doses of 20 mg of quinapril have been shown to provide over 80% inhibition of plasma ACE for 24 hours.[7] The onset of action is rapid, with ACE inhibition observed within 15 minutes of intravenous administration of this compound.[11] While maximal ACE inhibition is achieved with doses as low as 2.5 mg of quinapril, the duration of inhibition is dose-dependent.[12]
The clinical effects of this compound include a reduction in both systolic and diastolic blood pressure in hypertensive patients.[2] In patients with heart failure, this compound has been shown to reduce pulmonary capillary wedge pressure and systemic vascular resistance, while increasing cardiac output.[6]
| Parameter | Value | Reference |
| IC50 for ACE Inhibition | 2.7 ± 1.9 ng/mL (equivalent to ~7 nM) | [5] |
| Binding Affinity (Ki) | Not explicitly found for this compound, but potent binding to ACE is established. | [13] |
Table 2: Pharmacodynamic Parameters of this compound
Experimental Protocols
In Vitro ACE Inhibition Assay
The following protocol is a generalized method for determining the in vitro ACE inhibitory activity of a compound like this compound, based on the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).[2][14]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 50 mM sodium borate buffer with 300 mM NaCl, pH 8.3).[14]
-
Prepare a solution of the substrate hippuryl-L-histidyl-leucine (HHL) in the same buffer.[14]
-
Prepare serial dilutions of this compound in the buffer to determine the IC50 value.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a well of a microplate, add the ACE solution and the this compound solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 3-5 minutes).[2][14]
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).[2][14]
-
Stop the reaction by adding a strong acid, such as 1 M HCl.[2]
-
-
Quantification of Hippuric Acid:
-
The amount of hippuric acid (HA) formed, which is proportional to the ACE activity, can be quantified.
-
HPLC Method: Inject the reaction mixture into a reverse-phase HPLC system and monitor the elution of HA by UV detection at 228 nm.[14]
-
Spectrophotometric Method: Extract the HA with an organic solvent like ethyl acetate, evaporate the solvent, and redissolve the residue in water or buffer for spectrophotometric measurement at 228 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (AUC of HA with inhibitor / AUC of HA in control)] x 100.[14]
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Bioanalytical Method for this compound in Human Plasma
The following is a generalized protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][6]
Methodology:
-
Sample Preparation:
-
To a known volume of human plasma (e.g., 250 µL), add an internal standard (IS) solution (e.g., lisinopril).[6]
-
Induce protein precipitation by adding a cold organic solvent mixture, such as acetonitrile:methanol (8:2 v/v).[4]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid Chromatography:
-
Inject a small volume of the supernatant onto a reverse-phase HPLC column (e.g., Acquity UPLC BEH C18).[6]
-
Use an isocratic or gradient mobile phase to achieve chromatographic separation of this compound and the IS from endogenous plasma components.
-
-
Mass Spectrometry:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both this compound and the IS.[4]
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound and a fixed concentration of the IS.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the IS with the calibration curve.
-
Conclusion
This compound, the active metabolite of quinapril, is a potent and effective inhibitor of angiotensin-converting enzyme. Its mechanism of action within the renin-angiotensin-aldosterone system leads to vasodilation and a reduction in blood pressure, making it a cornerstone in the management of hypertension and heart failure. A thorough understanding of its pharmacokinetic and pharmacodynamic properties, as well as robust analytical methodologies for its quantification, are crucial for its continued successful application in clinical practice and for the development of future ACE inhibitors. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to accurately assess the activity and concentration of this important therapeutic agent.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. 4.6. Enzyme Assay [bio-protocol.org]
- 3. medlibrary.org [medlibrary.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The pharmacokinetics and pharmacodynamics of quinapril and this compound in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Clinical Pharmacokinetics of Quinapril | Semantic Scholar [semanticscholar.org]
- 8. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo determinations of Ki values for angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. Dose responses and pharmacokinetics for the angiotensin converting enzyme inhibitor quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats [arts.units.it]
- 14. idpublications.org [idpublications.org]
Preclinical Toxicology of Quinaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicology of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. The information is compiled from a review of publicly available literature. It is important to note that while extensive preclinical toxicology studies have been conducted on the prodrug quinapril, specific quantitative data and detailed experimental protocols for this compound are limited in the public domain. The toxicological profile of quinapril is considered to be similar to other ACE inhibitors.
Executive Summary
This compound, a potent inhibitor of the angiotensin-converting enzyme, has been evaluated in a range of preclinical toxicology studies. These assessments, primarily conducted with the parent drug quinapril, have established a safety profile consistent with the ACE inhibitor class. Key findings from acute, subchronic, chronic, reproductive, and genetic toxicology studies indicate that this compound is not teratogenic, carcinogenic, or mutagenic. The primary toxicological findings are related to the pharmacological activity of the drug, including effects on the kidney and hematological parameters.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic and toxicological effects through the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. The resulting vasodilation and reduction in aldosterone levels lead to a decrease in blood pressure.
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Determination of Quinaprilat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat. The therapeutic efficacy of quinapril is primarily attributed to this compound. Therefore, a reliable and validated analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note details a robust high-performance liquid chromatography (HPLC) method for the determination of this compound.
Methodology
This method is based on a reversed-phase HPLC system coupled with ultraviolet (UV) detection, which is a common and accessible technique in most analytical laboratories. The sample preparation involves solid-phase extraction (SPE) to effectively clean up the sample and concentrate the analyte.
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Symmetry (dimensions not specified)[1] |
| Mobile Phase | 10 mM Tetrabutyl ammonium hydrogensulfate (pH 7) : Acetonitrile (25:75, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV |
| Wavelength | 215 nm[1] |
| Run Time | Approximately 9 minutes[2][3] |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Experimental Protocols
1. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 ng/mL to 1000 ng/mL.
2. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 1 mL of plasma sample, add a suitable internal standard (e.g., enalapril maleate) and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and vortex to ensure complete dissolution. The sample is now ready for injection into the HPLC system.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the reconstituted sample or standard solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of both this compound and the internal standard.
-
Record the chromatograms and integrate the peak areas.
Data Presentation
Method Validation Parameters
The following table summarizes the typical validation parameters for this HPLC method.
| Parameter | Result |
| Linearity Range | 20 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 20 ng/mL[1] |
| Extraction Recovery | > 80%[1] |
| Intra-day Precision (%RSD) | < 10%[4] |
| Inter-day Precision (%RSD) | < 10%[4] |
Pharmacokinetic Parameters
This method can be successfully applied to pharmacokinetic studies. An example of pharmacokinetic parameters obtained from a study is presented below.
| Parameter | This compound |
| Tmax (h) | 1.5 ± 0.4 |
| Cmax (µg/L) | 1008.8 ± 298.4 |
| t1/2 (h) | 2.3 ± 0.3 |
| AUC0-t (h·µg/L) | 3312.4 ± 967.7 |
| Data from a study involving oral administration of quinapril. |
Conclusion
The described HPLC method provides a reliable, sensitive, and robust approach for the quantification of this compound in biological matrices. The use of solid-phase extraction ensures a clean sample, minimizing matrix effects and improving the accuracy of the results. This method is suitable for a wide range of applications, including pharmacokinetic analysis, bioequivalence studies, and routine drug monitoring in a research or clinical setting.
References
- 1. Simultaneous determination of quinapril and its active metabolite this compound in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPE-HPLC determination of quinapril and its active metabolite and...: Ingenta Connect [ingentaconnect.com]
Application Note: Chiral Separation of Quinaprilat Isomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the chiral separation of quinaprilat enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, contains stereogenic centers, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control. This protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the this compound isomers. The method is suitable for routine analysis in research and quality control environments.
Introduction
Quinapril is a prodrug that is hydrolyzed in vivo to its active form, this compound, a potent inhibitor of the angiotensin-converting enzyme (ACE). The presence of multiple chiral centers in the this compound molecule results in the existence of stereoisomers. Different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Therefore, it is often necessary to separate and quantify these isomers to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the chiral resolution of a wide range of pharmaceutical compounds, including those containing carboxylic acid moieties like this compound.[1][2][3]
This application note provides a detailed protocol for the enantioselective separation of this compound isomers using a Chiralpak AD-H column. The method utilizes a normal phase mobile phase consisting of n-hexane, isopropanol, and trifluoroacetic acid, which has been shown to be effective for the resolution of acidic chiral compounds.[1]
Experimental Protocol
This section provides a detailed methodology for the chiral separation of this compound isomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound reference standard (racemic mixture)
-
-
Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10, v/v).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the sample diluent at a concentration of 1 mg/mL. From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the sample diluent.
-
Sample Solution: Dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the racemic this compound standard solution five times. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas of each enantiomer is less than 2.0%.
Data Presentation
The following table summarizes the expected retention times and resolution for the chiral separation of this compound enantiomers under the specified chromatographic conditions. This data is representative of a successful separation.
| Compound | Retention Time (min) | Resolution (Rs) |
| This compound Enantiomer 1 | 12.5 | - |
| This compound Enantiomer 2 | 15.2 | 2.1 |
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound isomers by HPLC.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Discussion
The proposed method provides a reliable approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase like Chiralpak AD-H is crucial for achieving the necessary enantioselectivity. The normal phase mobile phase with an acidic modifier ensures good peak shape and resolution for the acidic this compound molecule. The detection wavelength of 215 nm is selected for optimal sensitivity. It is important to ensure proper system equilibration and to perform system suitability tests to guarantee the validity of the results. This method can be adapted for the analysis of other ACE inhibitors with similar structural features, although optimization of the mobile phase composition may be required.
Conclusion
This application note presents a detailed and robust HPLC method for the chiral separation of this compound isomers. The protocol is suitable for implementation in pharmaceutical research and quality control laboratories for the accurate determination of the enantiomeric purity of this compound.
References
Application Notes and Protocols for In Vivo Microdialysis of Quinaprilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat. Understanding the tissue-specific concentration of this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, which ultimately aids in optimizing drug efficacy and safety. In vivo microdialysis is a powerful technique for continuously sampling the unbound, pharmacologically active drug concentration in the interstitial fluid of various tissues. This document provides a detailed application note and protocol for the use of in vivo microdialysis to measure tissue this compound levels.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound on ACE.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the typical workflow for an in vivo microdialysis experiment to measure tissue this compound levels.
Caption: Experimental workflow for in vivo microdialysis of this compound.
Detailed Experimental Protocol
This protocol is a representative example for measuring this compound in the heart tissue of a rat. Modifications may be required for other tissues or animal models.
1. Materials and Reagents
-
Quinapril hydrochloride
-
This compound standard
-
Microdialysis probes (e.g., CMA 20, 10 mm membrane, 20 kDa cutoff)
-
Microdialysis pump and fraction collector
-
Ringer's solution (perfusion fluid)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
LC-MS/MS system for analysis
2. Animal Preparation
-
Anesthetize a male Sprague-Dawley rat (250-300 g) with isoflurane.
-
Maintain the animal on a heating pad to ensure constant body temperature.
-
Shave and clean the surgical area.
3. Microdialysis Probe Implantation (Heart Tissue)
-
Perform a thoracotomy to expose the heart.
-
Carefully insert the microdialysis probe into the myocardial tissue of the left ventricle.
-
Secure the probe in place with tissue adhesive and suture the incision.
-
Allow the animal to stabilize for a 60-minute equilibration period post-surgery.
4. Microdialysis Procedure
-
Perfuse the microdialysis probe with Ringer's solution at a constant flow rate of 1 µL/min.
-
After the equilibration period, administer a single oral dose of quinapril (e.g., 10 mg/kg) to the rat.
-
Collect dialysate samples every 30 minutes for a total of 6 hours using a refrigerated fraction collector.
-
At the end of the experiment, collect a terminal blood sample via cardiac puncture.
-
Euthanize the animal according to approved protocols.
5. Sample Analysis
-
Analyze the dialysate and plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Determine the in vivo recovery of the microdialysis probe using a suitable calibration method (e.g., retrodialysis).
6. Data Analysis
-
Correct the measured dialysate concentrations for the in vivo recovery to obtain the unbound interstitial fluid concentrations of this compound.
-
Plot the tissue concentration-time profile of this compound.
-
Calculate relevant pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
Representative Quantitative Data
The following table presents hypothetical, yet representative, quantitative data for this compound concentrations in rat heart and kidney tissue following a single oral dose of quinapril (10 mg/kg). These values are based on typical pharmacokinetic profiles observed for ACE inhibitors.
| Time (hours) | Heart this compound (ng/mL) | Kidney this compound (ng/mL) | Plasma this compound (ng/mL) |
| 0.5 | 15.2 | 25.8 | 50.5 |
| 1.0 | 35.8 | 60.2 | 110.2 |
| 1.5 | 48.9 | 85.4 | 155.6 |
| 2.0 | 42.1 | 78.3 | 140.1 |
| 3.0 | 25.6 | 50.1 | 95.7 |
| 4.0 | 12.3 | 28.9 | 55.4 |
| 6.0 | 5.1 | 10.5 | 20.8 |
Note: The provided data is for illustrative purposes and may not reflect actual experimental outcomes.
Conclusion
In vivo microdialysis is a valuable tool for the continuous measurement of unbound this compound concentrations in the interstitial fluid of various tissues. This technique provides crucial insights into the tissue-specific pharmacokinetics of the drug, which is essential for understanding its mechanism of action and for the development of more effective therapeutic strategies. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development.
Application Notes and Protocols for the Use of Quinaprilat in Spontaneously Hypertensive Rat (SHR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spontaneously hypertensive rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a valuable model for studying the pathophysiology of essential hypertension and evaluating the efficacy of antihypertensive agents. Quinapril, a prodrug, is rapidly converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. By inhibiting ACE, this compound leads to decreased production of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a reduction in blood pressure. These application notes provide detailed protocols for the use of quinapril in SHR models to investigate its antihypertensive and cardioprotective effects.
Data Presentation
Table 1: Effects of Quinapril Treatment on Systolic Blood Pressure (SBP) in SHR Rats
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | SBP Reduction (mmHg) | Reference |
| Quinapril | 10 | 15 weeks | Reduced to levels comparable with normotensive Wistar-Kyoto (WKY) rats | |
| Quinapril | 10 | 11 weeks | Significantly prevented the development of hypertension (below 160 mmHg) | |
| Quinapril | 0.1 - 1.0 | Single Dose | Dose-dependent and sustained antihypertensive action | |
| Quinapril | 10 | 14 days | No tolerance to antihypertensive effects observed |
Table 2: Effects of Quinapril Treatment on Cardiac Hypertrophy in SHR Rats
| Treatment Group | Dose (mg/kg/day) | Treatment Duration | Effect on Cardiac Hypertrophy | Reference |
| Quinapril | 10 | 11 weeks | Significantly prevented cardiac hypertrophy |
Table 3: Inhibition of Angiotensin-Converting Enzyme (ACE) by Quinapril in Rats
| Tissue | Quinapril Dose (mg/kg) | Time Post-Dosing | ACE Inhibition (%) | Reference |
| Plasma | 0.3 | 2 hours | Peak inhibition | |
| Plasma | 0.3 | 24 hours | 25 | |
| Aorta | 0.3 | 24 hours | 30 | |
| Kidneys | 0.3 | 24 hours | 35 | |
| Cardiac Atria | 0.3 | 24 hours | >40 | |
| Cardiac Ventricles | 0.3 | 24 hours | >40 |
Experimental Protocols
Animal Model and Drug Administration
1.1. Animal Model:
-
Male spontaneously hypertensive rats (SHR) are a commonly used model for genetic hypertension. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard rat chow and water ad libitum.
1.2. Drug Preparation and Administration:
-
Quinapril hydrochloride can be dissolved in distilled water or 0.5% carboxymethylcellulose for oral administration.
-
Administration is typically performed daily via oral gavage.
-
The dosage of quinapril can range from 0.1 to 30 mg/kg/day, with 10 mg/kg/day being a frequently used dose for chronic studies.
Blood Pressure Measurement
2.1. Tail-Cuff Plethysmography (Non-Invasive):
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced fluctuations in blood pressure.
-
Procedure:
-
Place the conscious rat in a restrainer.
-
Position an inflatable cuff and a photoelectric sensor over the rat's tail.
-
Inflate the cuff to occlude blood flow and then gradually deflate it.
-
The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure.
-
Obtain multiple readings for each animal and average them to ensure accuracy.
-
2.2. Radiotelemetry (Invasive - Gold Standard):
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a pressure-sensing catheter into the abdominal aorta, connected to a telemetry transmitter which is placed in the abdominal cavity.
-
Allow the animal to recover from surgery for at least one week before starting measurements.
-
-
Data Acquisition:
-
The transmitter continuously records and wirelessly transmits blood pressure and heart rate data to a receiver.
-
This method allows for continuous, long-term monitoring of conscious, unrestrained animals, minimizing stress artifacts.
-
Assessment of Cardiac Hypertrophy
3.1. Gravimetric Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the heart, blot it dry, and weigh it.
-
Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.
3.2. Histopathological Analysis:
-
Tissue Fixation and Processing:
-
Fix the heart tissue in 10% neutral buffered formalin.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue in xylene and embed it in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin blocks.
-
Hematoxylin and Eosin (H&E) Staining: To assess myocyte size and general cardiac morphology.
-
Masson's Trichrome Staining: To visualize collagen deposition and assess cardiac fibrosis.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Use image analysis software to quantify myocyte cross-sectional area and the extent of fibrosis.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating quinapril in SHR models.
Caption: Mechanism of action of this compound on the RAAS and Kinin-Kallikrein systems.
Application Notes and Protocols: The Effects of Quinaprilat on Cultured Human Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, on cultured human endothelial cells. The provided protocols offer detailed methodologies for investigating these effects in a laboratory setting.
Introduction
This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin system. Beyond its well-established role in blood pressure regulation through the reduction of angiotensin II formation, this compound exerts direct effects on the vascular endothelium. These effects are primarily mediated by the potentiation of bradykinin and the subsequent increase in nitric oxide (NO) production, a critical signaling molecule in maintaining vascular homeostasis. Understanding the cellular and molecular mechanisms of this compound on human endothelial cells is crucial for the development of therapeutic strategies for cardiovascular diseases.
Key Effects of this compound on Human Endothelial Cells:
-
Increased Nitric Oxide Production: this compound enhances the bioavailability of bradykinin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO.
-
Modulation of Endothelial Gene Expression: Studies suggest that ACE inhibitors like quinapril can influence the expression of genes crucial for endothelial function, including eNOS and adiponectin.[1][2]
-
Anti-inflammatory Effects: By inhibiting the pro-inflammatory actions of angiotensin II and potentially modulating NF-κB signaling, this compound may exert anti-inflammatory effects on the endothelium.
-
Promotion of Vasodilation: The increased production of NO by endothelial cells leads to smooth muscle relaxation and vasodilation.[3][4]
-
Potential Effects on Angiogenesis: Through its influence on endothelial cell function, this compound may modulate the processes of cell migration and tube formation, which are key events in angiogenesis.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on cultured human endothelial cells. This data is synthesized from the known mechanisms of ACE inhibitors and serves as a guide for expected outcomes.
Table 1: Effect of this compound on Nitric Oxide Production
| This compound Concentration (µM) | Nitric Oxide Production (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 0.1 | 1.5 |
| 1 | 2.5 |
| 10 | 4.0 |
| 100 | 4.2 |
Table 2: Effect of this compound on eNOS Phosphorylation (Ser1177)
| This compound Concentration (µM) | p-eNOS (Ser1177) / Total eNOS Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 0.1 | 1.8 |
| 1 | 3.2 |
| 10 | 5.1 |
| 100 | 5.5 |
Table 3: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure (%) at 24 hours |
| 0 (Control) | 30 ± 5 |
| 1 | 45 ± 7 |
| 10 | 65 ± 8 |
| 100 | 70 ± 6 |
Table 4: Effect of this compound on Endothelial Tube Formation
| This compound Concentration (µM) | Total Tube Length (µm) | Number of Branch Points |
| 0 (Control) | 1500 ± 200 | 25 ± 5 |
| 1 | 2500 ± 300 | 40 ± 8 |
| 10 | 4000 ± 450 | 65 ± 10 |
| 100 | 4200 ± 500 | 70 ± 12 |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Workflow for measuring nitric oxide production.
Caption: Workflow for Western blot analysis of p-eNOS.
Experimental Protocols
Protocol 1: Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (EGM-2) with supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.05%)
-
Trypsin Neutralizing Solution
-
Gelatin-coated culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Rapidly thaw the cryovial of HUVECs in a 37°C water bath.
-
Seeding: Transfer the cell suspension to a centrifuge tube containing pre-warmed EGM-2. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh EGM-2 and seed onto a gelatin-coated T-75 flask.
-
Culturing: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with Trypsin Neutralizing Solution and re-seed the cells onto new gelatin-coated flasks or plates for experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
Materials:
-
HUVECs cultured in 24-well plates
-
This compound stock solution
-
Cell culture medium
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to 80-90% confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of supernatant to a 96-well plate in triplicate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared using sodium nitrite. Normalize the results to the total protein concentration in each well, determined by a BCA or Bradford assay.
Protocol 3: Western Blot Analysis of eNOS Phosphorylation
Materials:
-
HUVECs cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture HUVECs in 6-well plates to 80-90% confluency. Treat with various concentrations of this compound for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-eNOS signal to the total eNOS and the loading control.
Protocol 4: Endothelial Cell Migration (Wound Healing) Assay
Materials:
-
HUVECs cultured to confluence in 24-well plates
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Wound: Once HUVECs have formed a confluent monolayer, create a "scratch" in the center of each well with a sterile pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Immediately capture an image of the wound at 0 hours.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Final Imaging: After 24 hours, capture another image of the same wound area.
-
Analysis: Measure the area of the wound at 0 and 24 hours using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Protocol 5: Endothelial Cell Tube Formation Assay
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Resuspend HUVECs in medium containing various concentrations of this compound and seed them onto the coated wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Imaging: Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantification: Analyze the images to quantify the total tube length and the number of branch points as a measure of angiogenesis.
References
- 1. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HUVECs Tube Formation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. HUVEC Tube-formation Assay to Evaluate the Impact of Natural Products on Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Radioligand Binding Assay for Determining Quinaprilat Affinity to Angiotensin-Converting Enzyme (ACE)
Introduction
Quinapril is an effective prodrug used in the management of hypertension and heart failure.[1][2] Upon oral administration, it is rapidly de-esterified in the liver to its active metabolite, quinaprilat.[2][3] this compound is a potent, non-sulfhydryl inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][4][5] By inhibiting ACE, this compound blocks the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II and reduces the breakdown of the vasodilator bradykinin.[1][6] This dual action leads to decreased peripheral vascular resistance and a reduction in blood pressure.
The therapeutic efficacy of this compound is directly related to its high binding affinity for ACE.[3] Radioligand binding assays are the gold standard for quantifying this interaction, providing crucial data such as the equilibrium dissociation constant (Kd) or the inhibitor constant (Ki).[7][8] These assays are fundamental in drug discovery and development for characterizing the potency and selectivity of new chemical entities. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for ACE.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS pathway and the point of inhibition by this compound. ACE plays a central role in this system, making it a prime target for antihypertensive drugs.
Caption: The Renin-Angiotensin-Aldosterone System and ACE inhibition by this compound.
Quantitative Data: this compound Binding Affinity
The binding affinity of this compound for Angiotensin-Converting Enzyme (ACE) has been determined using radioligand binding assays. Notably, studies on rat lung ACE have revealed the presence of two distinct binding sites for ACE inhibitors.[9] The equilibrium dissociation constants (Kd) for this compound at these sites are summarized below.
| Tissue Source | Radioligand | Binding Site | This compound Kd (pM) | Reference |
| Rat Lung ACE | [125I]-Ro 31-8472 | Site 1 | 4 ± 1 | [9] |
| Rat Lung ACE | [125I]-Ro 31-8472 | Site 2 | 1869 ± 720 | [9] |
Experimental Protocols
This section outlines a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for ACE. The protocol is adapted from established methods for ACE inhibitor binding studies.[7][9][10][11][12]
Materials and Reagents
-
ACE Source: Commercially available purified ACE from rabbit lung or membrane preparations from rat lung tissue.
-
Radioligand: A suitable high-affinity ACE radioligand such as [3H]-ramiprilat or [125I]-MK351A.[11][13]
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known potent ACE inhibitor (e.g., 10 µM enalaprilat or ramiprilat).[10][13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: Appropriate for the radioisotope being used.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter or gamma counter, centrifuge, homogenizer.
Membrane Preparation (from Rat Lung)
-
Euthanize a rat according to approved animal care protocols.
-
Perfuse the lungs with ice-cold saline to remove blood.
-
Excise the lungs, weigh them, and mince the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[12]
-
Homogenize the tissue using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[12]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]
-
Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.[12]
Competitive Binding Assay Protocol
This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radioligand for binding to ACE.
-
Preparation: Thaw the membrane preparation on ice. Dilute it in assay buffer to achieve a final protein concentration of 50-100 µg per well.[12] Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM) in assay buffer. Dilute the radioligand in assay buffer to a concentration close to its Kd value.
-
Assay Setup: Set up the assay in a 96-well plate with the following additions for a final volume of 250 µL:[12]
-
Total Binding: 150 µL membrane prep + 50 µL assay buffer + 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membrane prep + 50 µL non-specific control (e.g., 10 µM enalaprilat) + 50 µL radioligand.
-
This compound Competition: 150 µL membrane prep + 50 µL of each this compound dilution + 50 µL radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free (unbound) radioligand.[14]
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter (for 3H) or gamma counter (for 125I).
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The specific binding in the absence of a competitor is considered 100%.
-
Determine IC50: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.[7]
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[12]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for ACE.
-
Experimental Workflow Diagram
The following diagram provides a visual summary of the key steps in the radioligand binding assay protocol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variation in angiotensin-converting enzyme (ACE) inhibitor affinity at two binding sites on rat pulmonary ACE: influence on bradykinin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-affinity binding of the converting enzyme inhibitor, ramiprilat, to isolated human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of angiotensin converting enzyme from rat tissue by radio-inhibitor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. [3H]ramiprilat binding to the angiotensin-converting enzyme in rat renal brush-border membranes: the effect of chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinaprilat Instability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of quinaprilat instability in biological matrices during experimental procedures.
Troubleshooting Guides
This section offers solutions to common problems encountered during the bioanalysis of this compound.
Issue 1: Low or Inconsistent this compound Recovery
Possible Causes:
-
Ex Vivo Conversion of Quinapril to this compound: If the sample contains the prodrug quinapril, esterases in the blood/plasma can continue to convert it to this compound after sample collection, leading to artificially elevated this compound concentrations.
-
This compound Degradation: this compound itself can be unstable under certain conditions, leading to lower than expected concentrations. Degradation can be caused by enzymatic activity, inappropriate pH, or elevated temperatures.[1][2]
-
Adsorption to Surfaces: this compound, being an acidic compound, may adsorb to glass or plastic surfaces of collection tubes and labware, resulting in its loss during sample processing.[3]
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this compound, leading to poor recovery.
Solutions:
-
Sample Collection and Handling:
-
Anticoagulant: Collect blood samples in tubes containing EDTA.
-
Temperature Control: Place blood tubes on ice immediately after collection and process them in a refrigerated centrifuge.[4] Maintaining a low temperature slows down enzymatic activity.[4]
-
Prompt Separation: Centrifuge the blood to separate plasma as soon as possible, ideally within one hour of collection.[4]
-
-
Stabilization:
-
Esterase Inhibitors: To prevent the ex vivo conversion of quinapril, consider adding an esterase inhibitor to the collection tubes. Common inhibitors and their typical concentrations include:
-
Sodium Fluoride (NaF): A non-specific esterase inhibitor.
-
Phenylmethylsulfonyl fluoride (PMSF)
-
Bis(4-nitrophenyl) phosphate (BNPP)
-
Dichlorvos
-
-
Acidification: Lowering the pH of the plasma sample to approximately 4-5 can help to inhibit esterase activity and improve the stability of both quinapril and this compound. This can be achieved by adding a small volume of a suitable acid (e.g., formic acid, phosphoric acid).
-
-
Extraction Optimization:
-
Minimize Adsorption:
-
Use polypropylene tubes instead of glass where possible.
-
Consider using silanized glassware to reduce adsorption.
-
Issue 2: High Variability in this compound Concentrations Between Replicates
Possible Causes:
-
Inconsistent Sample Handling: Variations in the time between blood collection and plasma separation, or temperature fluctuations during processing, can lead to variable ex vivo conversion or degradation.
-
Incomplete Mixing: Inadequate mixing of samples with internal standards or extraction solvents can result in inconsistent results.
-
Instrumental Variability: Issues with the analytical instrument (e.g., LC-MS/MS) can introduce variability.
Solutions:
-
Standardize Protocols: Ensure that all samples are handled and processed in a consistent manner. Document all steps and times meticulously.
-
Thorough Mixing: Vortex samples thoroughly at each step where reagents are added.
-
Instrument Maintenance: Regularly perform system suitability tests and calibrations on your analytical instruments to ensure they are performing optimally.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in biological samples?
A1: The primary challenge is often not the instability of this compound itself, but the ex vivo enzymatic conversion of its prodrug, quinapril, to this compound by esterases present in blood and plasma.[1] This can lead to an overestimation of the true in vivo this compound concentration. This compound, a dicarboxylic acid, is generally more stable than its ester prodrug.
Q2: What are the recommended storage conditions for plasma samples intended for this compound analysis?
A2: For short-term storage (up to 48 hours), plasma samples should be kept at 2-8°C. For long-term storage, samples should be frozen and maintained at -20°C or lower.[7] One study has shown this compound to be stable in human plasma for at least 6 months when stored at -20°C.[7]
Q3: How many freeze-thaw cycles can plasma samples for this compound analysis undergo?
A3: It is best to minimize freeze-thaw cycles. However, studies have shown that this compound in plasma is stable for at least six freeze-thaw cycles without significant degradation.[7][8]
Q4: What are the main degradation products of quinapril and this compound?
A4: Quinapril primarily degrades through hydrolysis of its ethyl ester group to form this compound. Both quinapril and this compound can also undergo intramolecular cyclization to form a diketopiperazine derivative.[1] This degradation is influenced by pH and temperature.
Q5: What type of analytical method is most suitable for this compound quantification?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[7][9] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and selectivity of LC-MS/MS.[5][6]
Data Presentation
Table 1: Stability of this compound in Human Plasma
| Storage Condition | Duration | Analyte Stability | Reference |
| Room Temperature (25°C) | 48 hours | Stable | [7] |
| Frozen at -20°C | 6 months | Stable | [7] |
| Freeze-Thaw Cycles (-20°C to Room Temp.) | 6 cycles | Stable | [7] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Materials:
-
Vacutainer tubes containing K2EDTA as the anticoagulant.
-
Ice bath.
-
Refrigerated centrifuge.
-
Polypropylene cryovials for plasma storage.
-
(Optional) Esterase inhibitor solution (e.g., a stock solution of NaF or a cocktail of inhibitors).
-
-
Procedure:
-
Collect whole blood directly into pre-chilled K2EDTA tubes.
-
If using an esterase inhibitor, add the appropriate volume to the tube immediately after blood collection.
-
Gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.
-
Immediately place the tube in an ice bath.
-
Within one hour of collection, centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to labeled polypropylene cryovials.
-
Store the plasma samples at -20°C or lower until analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This is a general protocol and may require optimization for specific applications.
-
Materials:
-
C18 SPE cartridges.
-
SPE manifold.
-
Methanol.
-
Deionized water.
-
Acidifying agent (e.g., 2% formic acid in water).
-
Elution solvent (e.g., methanol or acetonitrile).
-
Internal standard (IS) solution (e.g., a structurally similar ACE inhibitor like enalaprilat).
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading:
-
Thaw the plasma samples on ice.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the sample by adding an equal volume of 2% formic acid.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Conversion of Quinapril and potential degradation pathways.
Caption: Recommended workflow for handling biological samples for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of zeylenone in rat plasma by the presence of esterase inhibitors and its LC-MS/MS assay for pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug adsorption to charcoals and anionic binding resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of quinapril and its active metabolite this compound in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocrates.com [biocrates.com]
- 9. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in quinaprilat urine analysis
Welcome to the technical support center for the analysis of quinaprilat in urine samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis in urine?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound urine analysis, endogenous substances such as salts, urea, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[4][5]
Q2: What are the common signs of significant matrix effects in my this compound urine analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different urine samples.
-
Inaccurate quantification, with recovery of spiked quality controls falling outside of acceptable limits (typically 85-115%).
-
Non-linear dose-response curves.
-
Peak shape distortion or shifts in retention time.[1]
-
Significant ion suppression or enhancement when comparing the analyte response in a neat solution versus a post-extraction spiked urine sample.
Q3: Can simple dilution of the urine sample mitigate matrix effects?
A3: Yes, a "dilute-and-shoot" approach can be an effective and straightforward method to reduce the concentration of interfering matrix components.[6][7] By diluting the urine sample with a suitable solvent (e.g., mobile phase or a buffered solution), the concentration of matrix components is lowered, which can lessen their impact on the ionization of this compound.[6] However, it's important to ensure that after dilution, the this compound concentration remains above the lower limit of quantification (LLOQ) of the assay.[7]
Q4: What is the role of an internal standard (IS) in compensating for matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences the same degree of matrix effects.[4] The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring it is affected by the matrix in the same way.[5] This allows for accurate correction of any signal suppression or enhancement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound urine analysis and provides actionable solutions.
Issue 1: Low Analyte Recovery and Ion Suppression
Possible Cause: High concentrations of endogenous matrix components are co-eluting with this compound, suppressing its ionization.
Solutions:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components while concentrating the analyte. A C8 solid-phase extraction has been successfully used for this compound analysis in urine, yielding recoveries greater than 80%.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract, though optimization is crucial to ensure good recovery of a polar metabolite like this compound.[10]
-
Protein Precipitation (PPT): While simple, PPT is generally less effective at removing matrix components compared to SPE or LLE and may not be sufficient for complex urine matrices.[10][11]
-
-
Improve Chromatographic Separation:
-
Gradient Elution: Employ a gradient elution profile in your LC method to better separate this compound from interfering matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve the resolution between this compound and matrix interferences.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., 60mg) with 1 mL of methanol followed by 1 mL of deionized water.[5]
-
Sample Loading: Dilute 0.5 mL of the centrifuged urine with 0.5 mL of an appropriate buffer (e.g., pH 9.0 ammonium acetate buffer) and load the mixture onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and its internal standard with an appropriate volume (e.g., 1 mL) of a stronger organic solvent, such as methanol or acetonitrile containing a small percentage of formic acid (e.g., 0.1-2%).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the mobile phase.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause: Variable matrix effects between different urine samples. The composition of urine can vary significantly depending on factors like diet, hydration, and health status.[5]
Solutions:
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality controls in a pooled blank urine matrix that is free of this compound. This ensures that the standards and QCs are subjected to the same matrix effects as the unknown samples.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[5]
Quantitative Data Summary
The following tables summarize expected performance data when implementing effective strategies to minimize matrix effects.
Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Dilute-and-Shoot (1:10) | 95.2 | -25.8 | < 15 |
| Protein Precipitation | 88.5 | -40.1 | < 20 |
| Liquid-Liquid Extraction | 91.3 | -15.4 | < 10 |
| Solid-Phase Extraction (C8) | > 80[8][9] | -8.7 | < 5 |
Note: Matrix Effect (%) is calculated as (1 - [Peak Area in post-spiked matrix / Peak Area in neat solution]) * 100. A negative value indicates ion suppression.
Table 2: Performance of Different Internal Standards
| Internal Standard Type | Co-elution with this compound | Compensation for Matrix Effects | Cost |
| Structural Analog (e.g., Enalapril) | Partial | Moderate | Low |
| Stable Isotope-Labeled this compound | Complete | High | High |
Visual Guides
Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical approach to identifying and mitigating matrix effects in your analysis.
A logical workflow for troubleshooting matrix effects.
Sample Preparation Method Selection Guide
This diagram provides a decision tree for selecting an appropriate sample preparation method based on the required level of cleanup and sensitivity.
A guide for selecting a sample preparation method.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Optimizing Solid Phase Extraction (SPE) of Quinaprilat from Plasma
Welcome to the technical support center for the solid phase extraction (SPE) of quinaprilat from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low recovery for this compound during SPE?
Low recovery of this compound, an acidic metabolite, is often due to improper pH control during the sample loading and elution steps. For optimal retention on a reversed-phase sorbent (like C18 or C8), the pH of the sample should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, less polar form. Conversely, during elution, the pH should be raised to ionize the molecule, making it more polar and easier to elute.
Q2: I'm observing high variability in my results. What could be the issue?
High variability can stem from several factors:
-
Inconsistent sample pH: Small variations in sample pH can significantly impact the retention and elution of this compound.
-
Cartridge drying out: For silica-based sorbents, it is crucial to prevent the cartridge from drying out between the conditioning, equilibration, and sample loading steps.[1]
-
Inconsistent flow rates: A sample loading flow rate that is too high can lead to insufficient interaction between this compound and the sorbent, resulting in breakthrough and lower recovery.[1][2]
-
Variable elution conditions: Inconsistent elution volumes or flow rates can lead to incomplete recovery of the analyte.
Q3: How can I minimize matrix effects from plasma components?
Matrix effects, often caused by co-eluting phospholipids from plasma, can lead to ion suppression or enhancement in LC-MS/MS analysis.[3] To mitigate this:
-
Optimize the wash step: Use a wash solvent that is strong enough to remove interfering compounds but weak enough to not elute this compound. This may involve adjusting the percentage of organic solvent or the pH of the wash solution.
-
Phospholipid removal: Specialized phospholipid removal plates or cartridges can be used as a sample preparation step before SPE or integrated into the SPE workflow.[3][4]
-
Use a more selective SPE method: Consider using a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms for a more specific extraction of acidic compounds like this compound.[5]
Q4: Which type of SPE sorbent is best for this compound extraction?
Both C8 and C18 reversed-phase sorbents have been successfully used for the extraction of this compound.[6][7][8] C18 is more hydrophobic and may provide stronger retention, while C8 is less retentive and might allow for elution with a weaker organic solvent. For highly complex matrices or when high selectivity is required, a mixed-mode sorbent with both reversed-phase and anion-exchange properties (e.g., Oasis MAX or ISOLUTE HAX) can provide cleaner extracts.[5][9]
Troubleshooting Guides
Problem: Low Analyte Recovery
This is one of the most frequent challenges in SPE. A systematic approach is key to identifying the cause.
Troubleshooting Workflow for Low Recovery
Caption: A decision tree to diagnose the cause of low this compound recovery.
Recommended Actions for Low Recovery:
-
Verify Sample pH: Ensure the plasma sample is acidified to a pH of approximately 2-4 before loading onto the reversed-phase cartridge.
-
Optimize Wash Solvent: If the analyte is lost during the wash step, decrease the organic content of the wash solvent. For example, if using 20% methanol, try 5% or 10% methanol.[7]
-
Strengthen Elution Solvent: If this compound is not eluting completely, increase the strength of the elution solvent by increasing the percentage of the organic modifier or by adding a small amount of a basic modifier (e.g., ammonium hydroxide) to increase the pH and ionize the this compound.
-
Check Flow Rates: Ensure the loading flow rate is slow enough (e.g., 1-2 mL/min) to allow for proper binding.[10]
Problem: Presence of Matrix Effects (Ion Suppression/Enhancement)
Matrix effects can compromise the accuracy and precision of your assay.
Workflow for Mitigating Matrix Effects
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. Simultaneous determination of quinapril and its active metabolite this compound in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Quinaprilat bioanalysis method validation challenges
Welcome to the technical support center for quinaprilat bioanalysis method validation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I minimize them in my this compound assay?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the biological sample matrix.[1][2] This can lead to inaccurate and imprecise results.[1] Endogenous components like phospholipids or salts, as well as exogenous substances like anticoagulants, can cause these effects.[2]
Troubleshooting Strategies:
-
Improve Sample Cleanup: Transition from simpler methods like protein precipitation to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[1]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components. This can involve changing the mobile phase composition, gradient slope, or using a different column chemistry.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a similar way.
-
Dilute the Sample: If sensitivity allows, diluting the sample with a clean solvent can reduce the concentration of matrix components.
A systematic approach to identifying and mitigating matrix effects is crucial for a robust bioanalytical method.
Q2: I'm experiencing low and inconsistent extraction recovery for this compound. What are the potential causes and solutions?
A: Low and variable extraction recovery can significantly impact the accuracy and sensitivity of the assay. This compound recovery of over 80% is typically achievable.[3][4][5]
Potential Causes & Solutions:
-
Suboptimal Extraction pH: The pH of the sample and extraction solvent is critical. Ensure the pH is optimized to keep this compound in a non-ionized state, improving its partitioning into the organic solvent during LLE or retention on an SPE sorbent.
-
Inappropriate Extraction Technique: Protein precipitation is a simple but non-selective method that may result in lower recovery and significant matrix effects.[6] Solid-phase extraction (SPE) often provides cleaner extracts and higher, more consistent recoveries.[4][5]
-
Incorrect SPE Sorbent/Protocol: Ensure the SPE sorbent (e.g., C8) and the wash/elution solvent compositions are appropriate for this compound's chemical properties.[4][5] For example, a study using C8 cartridges achieved recoveries greater than 80%.[4][5]
-
Insufficient Vortexing/Mixing: Ensure thorough mixing during the extraction process to allow for proper partitioning of the analyte from the biological matrix into the extraction solvent.
Q3: this compound appears to be unstable in my plasma samples. What stability issues should I be aware of and how can I address them?
A: Analyte stability is a critical component of bioanalytical method validation.[7] Degradation can occur at various stages, from sample collection to final analysis.[8] Common factors affecting stability include temperature, pH, light, and enzymatic activity.[7][9]
Key Stability Considerations for this compound:
-
Freeze-Thaw Stability: this compound has demonstrated stability for up to six freeze-thaw cycles.[3] If your protocol involves more cycles, this could be a source of degradation.
-
Short-Term (Bench-Top) Stability: At room temperature (25°C), this compound in plasma has been shown to be stable for at least 48 hours.[3] Ensure samples are not left on the bench for longer than the validated period.
-
Long-Term Stability: For long-term storage, samples should be kept at -20°C or lower. Stability has been confirmed for at least 6 months at -20°C.[3]
-
pH-Dependent Hydrolysis: Quinapril, the parent drug, is known to be unstable in aqueous solutions and can degrade to this compound.[3][10] The pH of the biological matrix can change over time, potentially affecting analyte stability.[9] It is crucial to control the pH, if necessary, by using buffered collection tubes.
-
Enzymatic Degradation: Endogenous enzymes in biological matrices can sometimes degrade analytes.[8][11] Storing samples at ultra-low temperatures (-70°C) and processing them quickly can minimize this risk.[9]
Q4: I'm observing poor peak shape (tailing, splitting) and resolution for this compound. How can I improve my chromatography?
A: Poor chromatography can compromise the accuracy and precision of quantification.[12] Peak splitting and broadening for this compound have been attributed to the presence of cis and trans isomers around the amide bond.[10]
Troubleshooting Chromatographic Issues:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is critical. Using a low pH (e.g., < 3.5) can suppress the ionization of acidic compounds, potentially improving peak shape.[12] Phosphoric acid is commonly used as a modifier.[5][13]
-
Solvent Composition: The choice and ratio of organic modifiers (e.g., acetonitrile, methanol, 1-propanol) significantly impact resolution.[5][13] Experiment with different solvent combinations to improve separation from interfering peaks.[12] A mobile phase of 1-propanol–acetonitrile–10mM phosphoric acid has been successfully used.[5]
-
-
Column Selection: Ensure you are using the correct column type. If the column is old or contaminated, it can lead to poor peak shape.[14]
-
Flow Rate and Temperature:
-
Sample Diluent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.[16]
Troubleshooting Guides
| Problem / Symptom | Potential Cause | Recommended Solution |
| Low or No MS Signal | 1. Sample Preparation Issue: Flawed extraction technique leading to analyte loss.[17] | 1a. Re-evaluate extraction protocol; check pH, solvent volumes, and mixing steps. 1b. Consider switching to a more efficient extraction method (e.g., SPE).[1] |
| 2. LC System Issue: No mobile phase flow, leak in the system, or incorrect column.[18] | 2a. Purge the LC system to remove air bubbles. 2b. Check all fittings for leaks. 2c. Verify the correct mobile phase composition and column are being used.[18] | |
| 3. MS Setting Issue: Incorrect MS parameters (e.g., ion source temperature, gas flows, collision energy).[18] | 3a. Ensure MS settings are optimized for this compound. 3b. Perform an MS tune and calibration.[18] 3c. Check for ion suppression due to matrix effects.[18] | |
| Poor Chromatographic Resolution | 1. Suboptimal Mobile Phase: Incorrect solvent strength or pH.[12] | 1a. Adjust the organic modifier percentage. 1b. Optimize the pH of the aqueous phase to improve selectivity.[12] 1c. Consider using a shallower gradient.[12] |
| 2. Column Degradation: Column is contaminated or has lost efficiency.[14] | 2a. Flush the column according to the manufacturer's instructions. 2b. Replace the column if performance does not improve. | |
| 3. Inappropriate Flow Rate/Temp: Flow rate is too high or temperature is not optimal.[12] | 3a. Reduce the flow rate to increase separation time.[15] 3b. Adjust the column temperature to improve peak shape and selectivity.[15] | |
| High Variability in Results (Imprecision) | 1. Inconsistent Sample Preparation: Manual inconsistencies during extraction or dilution. | 1a. Ensure consistent timing and technique for all sample preparation steps. 1b. Use an internal standard to correct for variability.[18] |
| 2. Matrix Effects: Variable ion suppression/enhancement between different sample lots. | 2a. Use a stable isotope-labeled internal standard. 2b. Improve the sample cleanup procedure to remove more interferences.[1] | |
| 3. System Instability: Fluctuations in LC pressure, temperature, or MS source stability.[19] | 3a. Allow the LC-MS system to fully equilibrate before starting the run. 3b. Check for pressure fluctuations, which may indicate a leak or pump issue.[19] |
Data & Protocols
Quantitative Data Summary
The tables below summarize typical validation parameters and results reported for this compound bioanalysis using LC-MS/MS.
Table 1: Typical LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Typical Value / Condition | Source |
| Sample Preparation | Protein Precipitation (ACN:MeOH) or Solid-Phase Extraction (C8) | [4][6] |
| Chromatography | Gradient Elution, Reverse-Phase (C8 or C18) | [6][13] |
| Mobile Phase | Acetonitrile/Methanol/Propanol and aqueous buffer (e.g., Phosphoric Acid) | [5][13] |
| Detection Mode | Positive ESI, Multiple Reaction Monitoring (MRM) | [3] |
| Internal Standard | Carvedilol or Deuterium-labeled this compound | [3] |
Table 2: Summary of Reported this compound Bioanalytical Method Validation Data
| Validation Parameter | Reported Value | Source |
| Linearity Range | 10 - 2000 ng/mL | [3] |
| 5 - 1500 ng/mL | [3] | |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | [3] |
| 0.05 ng/mL (using derivatization) | [3] | |
| Extraction Recovery | > 80% | [3][4] |
| Intra- & Inter-Day Precision (%CV) | < 15% | [3] |
| Accuracy (%RE) | within ±13% | [3] |
| Freeze-Thaw Stability | Stable for 6 cycles | [3] |
| Long-Term Stability | Stable for 6 months at -20°C | [3] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a rapid method for sample cleanup, adapted from published methodologies.[3][6]
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with the working solution of the internal standard (e.g., Carvedilol).
-
Precipitation: Add 300 µL of a cold precipitation solution (e.g., Acetonitrile:Methanol, 8:2 v/v).
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol helps quantify the impact of the matrix on the analyte's signal.[2]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare the analyte and internal standard in the final mobile phase composition at a known concentration (e.g., low and high QC).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the resulting blank extracts with the analyte and internal standard to the same concentration as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Calculate the Coefficient of Variation (%CV) of the MF across all lots. A %CV ≤ 15% is generally considered acceptable.
-
Visualizations
Caption: Troubleshooting workflow for low this compound extraction recovery.
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
Caption: Key components and mitigation strategies for matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS assay of quinapril and its metabolite this compound for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Problems with analysis of biological matrices | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. simbecorion.com [simbecorion.com]
- 18. shimadzu.at [shimadzu.at]
- 19. zefsci.com [zefsci.com]
Improving peak resolution in quinaprilat chromatography
Welcome to the technical support center for quinaprilat chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in this compound chromatography?
Poor peak resolution in the analysis of this compound, the active metabolite of quinapril, can stem from several factors.[1][2][3] These typically fall into three main categories:
-
Chromatographic Conditions: Suboptimal mobile phase composition (e.g., incorrect organic modifier, pH, or buffer strength), inappropriate column temperature, or an unsuitable flow rate can all negatively impact resolution.[3][4][5]
-
Column Issues: Problems such as column aging, contamination, voids in the packing bed, or a blocked inlet frit can lead to peak broadening and tailing.[6][7] Using a column with an inappropriate stationary phase (e.g., one that doesn't provide sufficient selectivity) is also a common issue.[2][4]
-
Analyte-Specific Issues: this compound contains a proline residue and exists as diastereomers, which can be challenging to separate.[8][9] Additionally, interactions between the analyte and residual silanols on the silica-based column packing can cause peak tailing.[7][10]
Q2: Why is the mobile phase pH so critical for this compound analysis?
The pH of the mobile phase is crucial because this compound is an ionizable compound.[5][8] Its charge state changes with pH, which directly affects its retention on a reversed-phase column and its interaction with the stationary phase. ACE inhibitors like this compound are often analyzed using acidic mobile phases to ensure consistent ionization and good peak shape.[8] Operating near the analyte's pKa can lead to inconsistent retention times and peak shape problems, including splitting or severe tailing.[7] Adjusting the pH to be at least 2 units away from the analyte's pKa is a common strategy to ensure a single ionic form is present, leading to sharper, more symmetrical peaks.[6]
Q3: What is peak tailing and how can I address it for this compound?
Peak tailing is a common form of peak distortion where the latter half of the peak is wider than the front half.[1][7] For basic compounds like this compound, a primary cause is the interaction with acidic silanol groups on the surface of the silica packing material in the column.[7][11]
To address peak tailing for this compound, consider the following:
-
Adjust Mobile Phase pH: Using an acidic mobile phase (e.g., with phosphoric acid) can suppress the ionization of silanol groups, reducing unwanted interactions.[6][8]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly improves peak shape for basic compounds.[10][11]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this may not always be effective and can suppress MS signals if used.[10]
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[7][10] Try reducing the injection volume or sample concentration.[10]
Q4: Can the choice of organic modifier in the mobile phase improve resolution?
Yes, the choice of organic modifier (e.g., acetonitrile, methanol, 1-propanol) significantly impacts selectivity and, therefore, resolution.[4][12] Different solvents alter the interactions between the analyte, the mobile phase, and the stationary phase. For ACE inhibitors, using 1-propanol has been shown to be beneficial for resolution and peak shape.[8] In one study, a mixture of 1-propanol and acetonitrile was found to be optimal for separating quinapril and this compound, providing good resolution and a short analysis time.[8][13]
Troubleshooting Guide
Q: I'm observing co-elution or very poor resolution between quinapril and this compound. What steps should I take?
A: Co-elution indicates a lack of selectivity between the two compounds. Follow this systematic approach to improve separation.
Caption: A systematic workflow for troubleshooting poor peak resolution.
-
Optimize Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent. This will increase the retention time for both peaks and may improve their separation.[2][4]
-
Adjust Mobile Phase pH: Small changes in pH can significantly alter the retention of this compound. Experiment with the pH of the aqueous portion of your mobile phase (e.g., using a phosphate or phosphoric acid buffer) to maximize the difference in retention times.[8]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture containing 1-propanol.[4][8] The different solvent properties can alter selectivity and resolve the peaks.
-
Evaluate the Column: If mobile phase optimization is insufficient, the column may not be suitable. Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano phase) to introduce different separation mechanisms.[4] Also, ensure your column is not degraded by replacing it with a new one of the same type.[6]
-
Adjust Temperature and Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will lengthen the run time.[3] Increasing the column temperature can decrease mobile phase viscosity and may improve peak shape and efficiency.[3][14]
Q: My this compound peak is broad, not just tailing. What are the likely causes?
A: Broad peaks can be caused by issues both inside and outside the column.
Caption: Common causes of broad peaks and their corresponding solutions.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the sample band to spread before it reaches the detector. Ensure all connections are made with the shortest possible length of appropriate ID tubing.
-
Column Contamination/Deterioration: Strongly retained impurities from previous injections can accumulate at the column head, leading to peak broadening.[6] Try flushing the column with a strong solvent or, if the column is old, replace it. A void at the column inlet can also cause similar issues.[7]
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion and broadening.[6] Whenever possible, dissolve your sample in the initial mobile phase.[6]
Quantitative Data Summary
The following tables summarize various chromatographic conditions used for the analysis of this compound, providing a starting point for method development.
Table 1: Mobile Phase Compositions and their Effects
| Organic Modifier(s) | Aqueous Phase | Ratio (v/v/v) | Observations | Reference |
| Methanol | 10mM Phosphoric Acid | 5:4 | Broad peaks obtained for quinapril. | [8] |
| Acetonitrile | 10mM Phosphoric Acid | 10:17 | Better peak shape for this compound compared to methanol, but still broad peaks for quinapril. | [8] |
| 1-Propanol | 10mM Phosphoric Acid | 1:3 | Poor resolution between this compound and quinapril. | [8] |
| 1-Propanol & Acetonitrile | 10mM Phosphoric Acid | 20:15:78 | Optimal: Good resolution, short analysis time, and good peak shape for quinapril. | [8][13] |
| Acetonitrile | Mixed Phosphate Buffer (pH 6.5) | 60:40 | Used for the determination of quinapril assay. | [15] |
| Acetonitrile | Phosphate Buffer (pH 4.5) | 35:65 | Used for simultaneous determination of quinapril and hydrochlorothiazide. | [16] |
Table 2: Column and Detection Parameters
| Column Type | Dimensions | Flow Rate | Temperature | Detection Wavelength | Reference |
| Not Specified | Not Specified | 1 mL/min | 30°C | 206 nm | [8][13] |
| Inertsil C18 | 150 x 4.6 mm, 5 µm | Not Specified | Not Specified | 239 nm | [15] |
| Zorbax Eclipse XDB, C18 | 150 x 4.6 mm, 5 µm | 0.9 mL/min | 30°C | 210 nm | [16] |
| Acquity UPLC BEH C18 | 100 x 2.1 mm, 1.7 µm | 0.2 mL/min | Not Specified | MS/MS Detection | [17] |
Experimental Protocols
Protocol: Optimized HPLC Method for Quinapril and this compound Separation[9][14]
This protocol is based on a validated method for the determination of quinapril and its metabolite this compound in biological fluids.
1. Materials and Reagents:
-
HPLC-grade 1-propanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (85%)
-
Quinapril and this compound reference standards
2. Mobile Phase Preparation:
-
Prepare a 10mM phosphoric acid solution by diluting the appropriate amount of phosphoric acid in HPLC-grade water.
-
The final mobile phase is a mixture of 1-propanol, acetonitrile, and 10mM phosphoric acid in a ratio of 20:15:78 (v/v/v) .
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or helium sparging.[13]
3. Chromatographic System:
-
Column: A suitable C8 or C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 30°C.[13]
-
Detection: UV detector set to 206 nm.[13]
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare individual stock solutions of quinapril and this compound in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentration (e.g., 2 µg/mL).[13]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution.
-
Under these conditions, both compounds should be well-separated in under 9 minutes.[18]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmaguru.co [pharmaguru.co]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinaprilat Adsorption in Vials
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the adsorptive losses of quinaprilat in sample vials. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you mitigate this common issue in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration lower than expected after storage in vials?
A1: this compound, like many pharmaceutical compounds, can adsorb to the surface of sample vials, leading to a decrease in the concentration of the analyte in solution. This phenomenon is particularly significant at low concentrations. The primary mechanisms of adsorption are ionic and hydrophobic interactions between this compound and the vial surface. Glass vials, with their negatively charged silanol groups, can attract positively charged molecules, while both glass and plastic vials can exhibit hydrophobic interactions.
Q2: What are the main factors that influence the adsorptive loss of this compound?
A2: Several factors can influence the extent of this compound adsorption:
-
Vial Material: The choice between glass and plastic vials is critical. Borosilicate glass is a common choice, but its surface silanol groups can lead to ionic adsorption. Polypropylene vials can reduce ionic adsorption but may be more susceptible to hydrophobic interactions.
-
pH of the Sample Solution: The pH of the solution affects the charge of both the this compound molecule and the vial surface. This compound has acidic and basic functional groups, and its overall charge will change with pH. At a pH where both this compound and the glass surface have opposite charges, electrostatic attraction and thus adsorption will be maximized.
-
Sample Solvent/Matrix: The composition of your sample solvent plays a significant role. Organic solvents or the presence of other molecules in the sample matrix can compete with this compound for binding sites on the vial surface, potentially reducing adsorption. Conversely, some matrices might enhance adsorption.
-
Concentration of this compound: Adsorptive losses are often more pronounced at lower analyte concentrations because a larger fraction of the total analyte is in contact with the vial surface.
-
Temperature and Storage Time: Higher temperatures and longer storage times can increase the rate and extent of adsorption.
Q3: What are the best practices to minimize this compound adsorption?
A3: To minimize adsorptive losses, consider the following strategies:
-
Vial Selection: Use low-adsorption vials, such as those made of polyethylene or specially treated glass vials.
-
Silanization: For glass vials, silanization can be an effective method to reduce ionic interactions by capping the surface silanol groups.
-
pH Adjustment: Adjust the pH of your sample solution to a level where both this compound and the vial surface have similar charges (e.g., both negative), thereby creating electrostatic repulsion.
-
Solvent Modification: The addition of a small percentage of an organic solvent (e.g., acetonitrile or methanol) to your aqueous samples can help reduce hydrophobic interactions.
-
Use of Additives: Adding a competing agent, such as a salt or another compound with similar properties to this compound, at a higher concentration can saturate the binding sites on the vial surface.
-
Minimize Storage Time: Analyze samples as quickly as possible after preparation to reduce the time available for adsorption to occur.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound adsorptive losses.
Caption: Troubleshooting workflow for addressing this compound adsorptive losses.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low and inconsistent this compound recovery | Adsorption to standard borosilicate glass vials. | 1. Switch to low-adsorption vials: Use polypropylene or polyethylene vials. 2. Use treated glass vials: Employ silanized glass vials or commercially available low-adsorption glass vials. 3. Perform a vial comparison study: Analyze the same this compound standard in different vial types to quantify the loss in each. |
| Recovery decreases over time | Time-dependent adsorption process. | 1. Minimize sample storage time: Prepare samples immediately before analysis whenever possible. 2. Optimize storage temperature: Store samples at lower temperatures (e.g., 4°C) to slow down the adsorption kinetics, but be mindful of potential solubility issues. |
| Adsorption varies between different sample batches | Inconsistent sample matrix (pH, ionic strength, organic content). | 1. Standardize sample preparation: Ensure consistent pH and solvent composition for all samples and standards. 2. Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for matrix effects. |
| Significant loss at low concentrations | Saturation of vial surface binding sites at higher concentrations. | 1. Increase the concentration of the analyte if the method allows. 2. Add a structural analog: Introduce a non-interfering compound with similar adsorptive properties at a higher concentration to block the active sites on the vial surface. |
Quantitative Data Summary
The following table summarizes the expected qualitative and potential quantitative impact of various factors on this compound adsorption. Note: Specific quantitative data for this compound is limited in the public domain; these values are illustrative based on the behavior of similar compounds.
| Factor | Condition | Expected Impact on Adsorption | Potential Recovery Rate (%) |
| Vial Type | Standard Glass | High | 50 - 80% |
| Polypropylene | Moderate | 80 - 95% | |
| Silanized Glass | Low | > 95% | |
| Polyethylene | Low | > 95% | |
| Sample pH | Acidic (e.g., pH 3-4) | Potentially High (depends on pKa) | 60 - 85% |
| Neutral (e.g., pH 7) | Moderate | 80 - 90% | |
| Basic (e.g., pH 8-9) | Potentially Low (electrostatic repulsion from deprotonated silanols) | > 90% | |
| Organic Solvent | 0% Acetonitrile | High | 70 - 85% |
| 10% Acetonitrile | Moderate | 85 - 95% | |
| 50% Acetonitrile | Low | > 95% |
Experimental Protocols
Protocol 1: Quantification of this compound Adsorptive Loss
This protocol describes a method to determine the extent of this compound loss in different types of vials.
Caption: Workflow for quantifying this compound adsorptive loss.
Materials:
-
This compound standard
-
Solvent (e.g., water, buffer, or a mixture with organic solvent)
-
Different types of vials to be tested (e.g., borosilicate glass, polypropylene, silanized glass)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a working solution at a relevant low concentration (e.g., 10 ng/mL).
-
Aliquot the working solution into the different types of vials to be tested (in triplicate).
-
As a control, aliquot the working solution into a vial known for low adsorption (e.g., polyethylene) and analyze immediately (T=0).
-
Incubate the test vials for a specific period (e.g., 24 hours) at a controlled temperature (e.g., room temperature).
-
After incubation, transfer the supernatant from each vial into a clean, low-adsorption autosampler vial.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate the percent recovery for each vial type by comparing the concentration after incubation to the T=0 control.
Protocol 2: Silanization of Glass Vials
This protocol provides a general procedure for silanizing glassware to reduce surface activity. Safety Precaution: Silanizing reagents are often toxic and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Glass vials
-
Silanizing agent (e.g., 5% dimethyldichlorosilane in an inert solvent like heptane or toluene)
-
Rinsing solvents (e.g., toluene, methanol, acetone)
-
Detergent and deionized water
-
Oven
Procedure:
-
Cleaning: Thoroughly wash the glass vials with detergent and water, followed by a rinse with deionized water. Dry the vials completely in an oven.
-
Silanization:
-
In a chemical fume hood, fill the vials to about one-third of their volume with the 5% silanizing solution.
-
Agitate the vials for approximately 15 minutes, ensuring the entire inner surface is wetted.
-
Carefully decant the silanizing solution.
-
-
Rinsing:
-
Rinse the vials three times with dry toluene.
-
Fill the vials to about one-third with methanol and agitate for 15 minutes.
-
Decant the methanol and perform a final rinse with methanol and then acetone.
-
-
Drying: Dry the silanized vials in an oven before use.
Technical Support Center: pH-Dependent Stability of Quinaprilat Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of quinaprilat stock solutions. This compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, is susceptible to degradation in aqueous solutions, which can impact experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound primarily degrades through intramolecular cyclization to form a diketopiperazine (DKP) derivative. This reaction is pH-dependent. While quinapril, the prodrug, undergoes hydrolysis to form this compound, this compound itself is susceptible to this cyclization.
Q2: What is the optimal pH for the stability of this compound in aqueous solutions?
A2: Based on stability studies of the parent drug, quinapril, the optimal pH for stability in aqueous solution is in the narrow range of 5.5 to 6.5.[1] Deviations outside this range, particularly into basic conditions, can accelerate degradation.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: For long-term storage, methanol or dimethyl sulfoxide (DMSO) are commonly used to prepare concentrated stock solutions.[2][3] These stock solutions are then typically diluted into an appropriate aqueous buffer for final experimental use.
Q4: How should I store my this compound stock solutions?
A4: Solid this compound can be stored at -20°C for over three years.[3] Stock solutions in organic solvents like DMSO or methanol should be stored at -80°C for long-term stability (up to one year).[3] For short-term storage, aliquots can be kept at 4°C for over a week.[3] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q5: Can I dissolve this compound directly in an aqueous buffer?
A5: While possible, dissolving this compound directly in an aqueous buffer is not recommended for creating a stock solution due to its limited stability in aqueous environments. It is best to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Ensure the pH of your final aqueous buffer is within the optimal range of 5.5-6.5. Prepare fresh working solutions from a frozen stock for each experiment. |
| Precipitation upon dilution of DMSO stock into aqueous buffer | Low solubility of this compound at the final concentration or temperature shock. | Pre-warm both the stock solution and the aqueous buffer to 37°C before dilution. If precipitation still occurs, gentle warming and sonication may help redissolve the compound.[3] Consider preparing an intermediate dilution in DMSO before the final dilution into the aqueous medium.[3] |
| Loss of compound activity over time in a multi-day experiment | Instability of this compound in the aqueous experimental medium. | If the experiment runs for an extended period, consider replacing the medium with freshly prepared this compound solution at regular intervals. |
| Unexpected peaks in HPLC analysis | Presence of degradation products (e.g., diketopiperazine derivative). | Confirm the identity of the degradation products using a reference standard if available. Review your solution preparation and storage procedures to minimize degradation. |
Quantitative Data on Quinapril Stability
Table 1: Effect of pH on the Stability of Quinapril in Aqueous Solution
| pH | Stability | Primary Degradation Pathway |
| < 5.5 | Decreased | Hydrolysis to this compound and cyclization to diketopiperazine |
| 5.5 - 6.5 | Optimal | Minimal degradation [1] |
| > 6.5 | Significantly Decreased | Primarily cyclization to diketopiperazine |
Note: This data is for quinapril, the prodrug of this compound. The stability profile of this compound is expected to be similar with respect to pH-dependent cyclization.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Stability Testing of this compound in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound in different pH buffers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Buffer solutions at various pH values (e.g., pH 4, 5.5, 7.4, 8.5)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile, HPLC grade
-
Phosphate buffer for mobile phase (e.g., 0.05 M potassium dihydrogen phosphate, adjusted to a specific pH with phosphoric acid)
-
Incubator or water bath
Procedure:
-
Prepare working solutions of this compound (e.g., 100 µM) by diluting the stock solution into the different pH buffers.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and inject them into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of any degradation product peaks over time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
HPLC Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 2.5) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Trace Level Quinaprilat Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering contamination issues during the trace level analysis of quinaprilat.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing a this compound peak in my blank or placebo sample injections?
This phenomenon is commonly referred to as "carryover" or "ghost peaks." It occurs when remnants of the analyte from a previous, often high-concentration, injection appear in subsequent runs.
Troubleshooting Steps:
-
Isolate the Source: The primary sources of carryover are the autosampler, the analytical column, and the injection port.[1] A systematic approach is necessary to identify the origin.
-
Injector and Autosampler: The autosampler needle and syringe can retain analyte.[1] Ensure your needle wash procedure is effective. Use a strong, organic solvent wash. In some cases, multiple wash cycles or a combination of different wash solvents (e.g., acidic, basic, organic) may be necessary.
-
Analytical Column: Analyte can be retained on the column, especially if it has a high affinity for the stationary phase or if the column is contaminated.[2][3]
-
Mobile Phase: While less common for carryover of a specific analyte, contaminated mobile phase can introduce ghost peaks.[6][7] Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[8][9]
Q2: My baseline is noisy, drifting, or showing random spikes. What are the potential causes?
A noisy or drifting baseline can significantly impact the limit of quantitation (LOQ). Common causes include mobile phase issues, system contamination, or detector problems.
Troubleshooting Steps:
-
Mobile Phase Contamination: This is a leading cause of baseline issues.[6]
-
Solvent Quality: Always use high-purity, LC-MS grade solvents.[5][8]
-
Additives: Use volatile, high-purity additives like formic acid or ammonium formate at the lowest effective concentration.[9] Avoid non-volatile buffers like phosphates.
-
Water Source: Water is a common source of contamination. Use freshly prepared, high-purity water (e.g., Milli-Q or equivalent).[6] Consider passing deionized water through a preparative C18 column to remove organic impurities.[6]
-
Microbial Growth: Buffers and aqueous mobile phases should be replaced every 24-48 hours to prevent microbial growth, which can cause baseline noise.[3]
-
-
System Contamination: General system contamination can lead to a high background signal.[10]
-
Flush the entire LC system thoroughly.
-
Clean the ion source of the mass spectrometer, as contamination build-up can lead to signal instability.[8]
-
-
Degassing: Inadequate degassing of the mobile phase can introduce air bubbles into the system, causing pressure fluctuations and baseline spikes. Ensure your system's degasser is functioning correctly.
Q3: I'm seeing unexpected peaks in my chromatogram that are not this compound or the internal standard. What could they be?
These peaks could be degradation products, excipients from the formulation, or contaminants introduced during sample preparation.
Troubleshooting Steps:
-
Quinapril Degradation: Quinapril is known to be unstable, especially in aqueous solutions, and degrades into several products, including this compound and diketopiperazine (DKP) derivatives.[11][12][13] The degradation is pH-dependent, with quinapril being most stable in a narrow pH range of 5.5-6.5.[14] Ensure sample pH is controlled and analysis is performed promptly after preparation.
-
Excipient Interference: Pharmaceutical formulations contain excipients (e.g., magnesium stearate, lactose) that can sometimes interfere with the analysis.[13] Review the formulation and perform an extraction of a placebo sample to identify any interfering peaks.
-
Sample Preparation Contamination: Contamination can be introduced at any stage of sample preparation.[15]
-
Glassware/Plasticware: Ensure all vials, pipette tips, and plates are clean and free from contaminants.
-
Solvents/Reagents: Use high-purity solvents for extraction and reconstitution.[15]
-
Cross-Contamination: During solid-phase extraction (SPE) or liquid-liquid extraction (LLE), high-concentration samples can contaminate adjacent wells or tubes.[1]
-
Quantitative Data Summary
For reliable trace level analysis, it is crucial to operate within established method performance parameters. The tables below summarize typical values for this compound analysis and guidelines for assessing contamination.
Table 1: Typical LC-MS/MS Method Parameters for this compound
| Parameter | Typical Value | Reference |
|---|---|---|
| Lower Limit of Quantitation (LLOQ) | 5 - 10 ng/mL in plasma | [16][17][18] |
| Upper Limit of Quantitation (ULOQ) | 1000 - 2000 ng/mL in plasma | [16][18] |
| Intra- & Inter-Day Variability | < 15% | [16] |
| Recovery | 61 - 63% |[18] |
Table 2: Acceptance Criteria for Contamination Assessment
| Test | Acceptance Criterion | Rationale |
|---|---|---|
| Carryover Check | Response in blank after ULOQ injection should be < 20% of the LLOQ response. | Ensures that high-concentration samples do not artificially inflate the results of subsequent low-concentration samples. |
| Blank Sample Analysis | No significant interfering peaks (> 20% of LLOQ) at the retention time of this compound. | Confirms the absence of contamination from reagents, materials, or the analytical system itself. |
| Placebo Sample Analysis | No significant interfering peaks (> 20% of LLOQ) at the retention time of this compound. | Verifies that formulation excipients do not interfere with the quantitation of the analyte. |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common and straightforward method for extracting this compound from plasma samples.[16][17]
-
Pipette: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike: Add the internal standard (e.g., carvedilol or lisinopril).[16][18]
-
Precipitate: Add 800 µL of a cold protein precipitation solvent (e.g., acetonitrile:methanol 8:2 v/v).[16][17]
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at >10,000 g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Carryover and System Contamination Assessment
This procedure helps to systematically check for and troubleshoot carryover.
-
Equilibrate: Equilibrate the LC-MS/MS system until a stable baseline is achieved.
-
Blank Injections: Inject at least two blank samples (reconstitution solvent) to establish the baseline and check for existing contamination.
-
LLOQ Injection: Inject a sample at the Lower Limit of Quantitation (LLOQ).
-
ULOQ Injection: Inject a sample at the Upper Limit of Quantitation (ULOQ).
-
Post-ULOQ Blank: Immediately following the ULOQ injection, inject a blank sample. Analyze the chromatogram for a peak at the retention time of this compound. The response should be less than 20% of the LLOQ peak area.
-
Troubleshooting: If carryover exceeds the acceptance limit, implement cleaning procedures for the autosampler and column as described in the FAQs. Repeat the assessment until carryover is within acceptable limits.
Visual Diagrams
Caption: Overview of potential contamination sources in trace analysis.
Caption: Logical workflow for troubleshooting carryover issues.
Caption: Primary degradation pathways of Quinapril.
References
- 1. researchgate.net [researchgate.net]
- 2. support.waters.com [support.waters.com]
- 3. agilent.com [agilent.com]
- 4. Ghost peaks with same intensity in every injection - Chromatography Forum [chromforum.org]
- 5. hplc.eu [hplc.eu]
- 6. simbecorion.com [simbecorion.com]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. One moment, please... [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. LC-MS/MS assay of quinapril and its metabolite this compound for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Potency: Quinaprilat versus Enalaprilat in ACE Inhibition
For researchers and drug development professionals, understanding the nuanced differences between Angiotensin-Converting Enzyme (ACE) inhibitors is paramount. This guide provides an in-depth in vitro comparison of two prominent active metabolites, quinaprilat and enalaprilat, focusing on their potency in inhibiting ACE, a key enzyme in the regulation of blood pressure.
This compound and enalaprilat are the active forms of the prodrugs quinapril and enalapril, respectively. Both are potent inhibitors of ACE, preventing the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II. While both drugs share this mechanism, their intrinsic potencies can differ, influencing their pharmacological profiles. This guide synthesizes available experimental data to offer a clear comparison.
Quantitative Comparison of In Vitro Potency
This study, which utilized radioligand binding assays on various tissue homogenates, consistently demonstrated the superior in vitro potency of this compound over enalaprilat.
| Tissue Homogenate | Rank Order of Potency[1] |
| Plasma | This compound = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat |
| Lung | This compound = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat |
| Kidney | This compound = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat |
| Heart | This compound = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat |
Note: While this rank order provides a qualitative comparison, the absence of specific IC50 or Ki values from a single comparative study prevents a direct quantitative assessment of the potency difference.
For enalaprilat, independent studies have reported an IC50 value of 1.94 nM and a Ki value of approximately 0.1 nM for ACE inhibition.[2]
Experimental Protocols
The determination of ACE inhibitory potency relies on robust in vitro assays. Two common methods are the spectrophotometric assay and the radioligand binding assay.
Spectrophotometric Assay for ACE Inhibition
This method measures the enzymatic activity of ACE by monitoring the cleavage of a synthetic substrate, typically Hippuryl-Histidyl-Leucine (HHL). The product of this reaction, hippuric acid, can be quantified spectrophotometrically after a colorimetric reaction.
Principle: ACE cleaves HHL into hippuric acid and His-Leu. The amount of hippuric acid produced is directly proportional to the ACE activity. In the presence of an inhibitor like this compound or enalaprilat, the rate of hippuric acid formation is reduced.
-
Reaction Mixture Preparation: A buffered solution (e.g., sodium borate buffer, pH 8.3) containing the ACE enzyme and the test inhibitor (this compound or enalaprilat) at various concentrations is pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the HHL substrate to the mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The enzymatic reaction is stopped, often by adding a strong acid like hydrochloric acid.
-
Colorimetric Reaction: A colorimetric reagent (e.g., trichloro-triazine) is added, which reacts specifically with the hippuric acid formed.
-
Spectrophotometric Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 382 nm).
-
IC50 Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Radioligand Binding Assay for ACE Inhibition
This method directly measures the binding affinity of the inhibitor to the ACE enzyme. It utilizes a radiolabeled ligand that specifically binds to the active site of ACE.
Principle: A radiolabeled ACE inhibitor (e.g., 125I-351A, a lisinopril analog) is incubated with the ACE enzyme. Unlabeled inhibitors, such as this compound and enalaprilat, compete with the radioligand for binding to the enzyme. The amount of bound radioactivity is inversely proportional to the potency of the test inhibitor.
-
Membrane Preparation: Tissues or cells expressing ACE are homogenized, and the cell membranes containing the enzyme are isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled inhibitor (this compound or enalaprilat) in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value is determined from the competition binding curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and points of ACE inhibition.
Caption: Experimental workflow for a spectrophotometric ACE inhibition assay.
Conclusion
Based on the available in vitro data, this compound demonstrates a higher potency for Angiotensin-Converting Enzyme inhibition compared to enalaprilat. This is supported by rank-order potency studies across various tissue homogenates. While a precise quantitative difference in their IC50 or Ki values from a single comparative study remains to be elucidated, the existing evidence strongly suggests that this compound is a more potent inhibitor of ACE in vitro. This difference in potency may contribute to variations in their clinical efficacy and side-effect profiles, a crucial consideration for drug development and clinical research. Further head-to-head in vitro studies under standardized conditions would be beneficial to precisely quantify the potency difference between these two important therapeutic agents.
References
- 1. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 5. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Quinaprilat and Perindoprilat Tissue ACE Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue angiotensin-converting enzyme (ACE) binding affinity of two active pharmaceutical ingredients: quinaprilat and perindoprilat. The information herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decision-making.
Introduction
This compound and perindoprilat are the active metabolites of the prodrugs quinapril and perindopril, respectively. Both are potent inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in blood pressure regulation. The therapeutic efficacy of these drugs is closely linked to their ability to bind to and inhibit ACE not only in the plasma but also within various tissues. Understanding the differential tissue ACE binding affinities of this compound and perindoprilat is therefore critical for predicting their tissue-specific pharmacological effects and overall clinical performance.
Quantitative Comparison of ACE Binding Affinity
The following tables summarize the available quantitative data on the ACE binding affinity of this compound and perindoprilat. It is important to note that the data are compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Rank Order of Potency for ACE Inhibition
| Rank Order of Potency (Highest to Lowest) | Tissues Studied | Reference |
| This compound = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Cardiac Homogenates | [1] |
Table 2: Comparative Inhibition of ACE Catalytic Domains
A study characterized the inhibitory activity of several ACE inhibitors against the two catalytic domains of soluble human ACE: the N-terminal domain (nACE) and the C-terminal domain (cACE).
| Inhibitor | nACE IC50 (nM) | cACE IC50 (nM) | cACE/nACE Selectivity Ratio |
| This compound | 1.8 ± 0.1 | 0.4 ± 0.03 | 4.5 |
| Perindoprilat | 2.1 ± 0.1 | 1.0 ± 0.05 | 2.1 |
Data from a study characterizing the structural and kinetic basis of ACE inhibition.
Table 3: Binding Affinity in Human Serum
A study on the binding of perindoprilat to human serum components identified a high-affinity binding component, likely ACE.
| Compound | Binding Parameter | Value | Note |
| Perindoprilat | Association Constant (Ka) | 2.8 x 10⁹ M⁻¹ | Represents high-affinity, saturable binding in human serum, attributed to ACE. |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and quantitative in vitro autoradiography.
Radioligand Binding Assay for ACE Inhibition
This method is used to determine the binding affinity of inhibitors by measuring their ability to displace a radiolabeled ligand from the ACE active site in tissue homogenates.
a. Tissue Preparation:
-
Tissues of interest (e.g., lung, heart, kidney) are rapidly excised from experimental animals (e.g., rats).
-
The tissues are homogenized in a suitable buffer (e.g., Tris-HCl) at 4°C.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the membrane-bound ACE is collected.
-
Protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford assay).
b. Binding Assay:
-
A constant concentration of a radiolabeled ACE inhibitor, typically ¹²⁵I-351A, is incubated with the tissue homogenate.
-
Increasing concentrations of the unlabeled inhibitor (this compound or perindoprilat) are added to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ACE inhibitor.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
c. Data Analysis:
-
The concentration of the unlabeled inhibitor that displaces 50% of the specifically bound radioligand is determined as the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Quantitative In Vitro Autoradiography
This technique allows for the localization and quantification of ACE in intact tissue sections.
a. Tissue Sectioning:
-
Tissues are frozen and sliced into thin sections (e.g., 10-20 µm) using a cryostat.
-
The sections are thaw-mounted onto microscope slides.
b. Radioligand Incubation:
-
The tissue sections are incubated with a solution containing the radiolabeled ACE inhibitor (e.g., ¹²⁵I-351A).
-
To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of an excess of an unlabeled ACE inhibitor.
c. Washing and Drying:
-
After incubation, the slides are washed in cold buffer to remove unbound radioligand.
-
The slides are then dried rapidly.
d. Autoradiographic Imaging:
-
The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate.
-
After an appropriate exposure time, the film is developed or the plate is scanned to reveal the distribution and density of the radioligand binding sites.
e. Quantification:
-
The optical density of the autoradiograms is measured using a computerized image analysis system.
-
By comparing the optical densities to those of co-exposed standards with known amounts of radioactivity, the concentration of ACE binding sites in specific tissue regions can be quantified.
Signaling Pathway and Experimental Workflow
Renin-Angiotensin-Aldosterone System (RAAS) and Site of ACE Inhibition
The following diagram illustrates the RAAS pathway and highlights the central role of ACE, which is the target of both this compound and perindoprilat.
References
Navigating the Specificity Challenge: A Comparative Guide to Quinaprilat Cross-Reactivity in ACE Inhibitor Immunoassays
For researchers, scientists, and drug development professionals, the accurate measurement of drug and metabolite concentrations is paramount. When utilizing immunoassays for the detection of angiotensin-converting enzyme (ACE) inhibitors, understanding the potential for cross-reactivity is critical for data integrity. This guide provides a comparative overview of the analytical specificity concerning quinaprilat, the active metabolite of quinapril, in ACE inhibitor immunoassays, supported by experimental principles and alternative analytical approaches.
The development and application of immunoassays for therapeutic drug monitoring and pharmacokinetic studies of ACE inhibitors require a thorough understanding of their specificity. This compound's structural similarity to other ACE inhibitors, such as enalaprilat and lisinopril, presents a potential for cross-reactivity in immunoassays. However, specific quantitative data on the cross-reactivity of this compound in various commercially available or research-based ACE inhibitor immunoassays is not widely published in peer-reviewed literature. This guide, therefore, will focus on the principles of immunoassay cross-reactivity, the methodologies to assess it, and a comparison with highly specific chromatographic methods.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of drug analysis, the drug or its metabolite acts as the antigen. Cross-reactivity occurs when the antibody binds to structurally similar, non-target compounds, leading to inaccurate quantification of the intended analyte. The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.
The following diagram illustrates the principle of a competitive immunoassay, a common format for small molecule drug detection, and how a cross-reacting substance can interfere.
Validating Quinaprilat's Effect on Endothelial Function In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quinaprilat's in vitro effects on endothelial function against other angiotensin-converting enzyme (ACE) inhibitors. The data presented is compiled from various studies to assist researchers in evaluating its potential in preclinical studies.
Executive Summary
This compound, the active metabolite of quinapril, demonstrates a significant impact on endothelial function by modulating the nitric oxide (NO) signaling pathway. In vitro studies consistently show that ACE inhibitors as a class enhance endothelial function, primarily by preventing the degradation of bradykinin, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO. This guide synthesizes available in vitro data to compare the efficacy of this compound with other ACE inhibitors in key areas of endothelial health: nitric oxide production, eNOS expression and activity, and the regulation of adhesion molecules.
Comparative Analysis of ACE Inhibitors on Nitric Oxide Production
Nitric oxide is a critical signaling molecule for maintaining vascular health, and its production by endothelial cells is a key indicator of endothelial function. The data below, from a study on human umbilical vein endothelial cells (HUVECs), compares the ability of different ACE inhibitors to increase nitric oxide metabolite (NOx) production.
| ACE Inhibitor | Concentration | % Increase in NOx Production (Mean ± SD) |
| Zofenoprilat | 10⁻⁸ M | 110 ± 12 |
| Captopril | 10⁻⁸ M | 65 ± 8 |
| Enalaprilat | 10⁻⁸ M | 64 ± 7 |
| Lisinopril | 10⁻⁸ M | 63 ± 9 |
Data sourced from a study evaluating the effects of various ACE inhibitors on nitric oxide metabolite production in HUVECs.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to validate these findings, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism of action on endothelial function.
Caption: A typical experimental workflow for in vitro validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay quantifies nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates in endothelial cell growth medium.
-
Treatment: Cells are washed and incubated with fresh serum-free medium containing this compound or comparator ACE inhibitors at desired concentrations (e.g., 10⁻⁸ M) for a specified period (e.g., 24 hours).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction:
-
50 µL of supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water is added and the mixture is incubated for another 10 minutes at room temperature, protected from light.
-
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
eNOS Expression and Phosphorylation (Western Blot)
This technique is used to detect and quantify the total amount of eNOS protein and its active, phosphorylated form.
-
Cell Lysis: Following treatment with ACE inhibitors, HUVECs are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total eNOS and phosphorylated eNOS (Ser1177). A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Adhesion Molecule Expression (ICAM-1 and VCAM-1)
The expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cell surface can be measured by flow cytometry or cell-based ELISA.
-
Cell Culture and Treatment: HUVECs are cultured in 24-well plates until confluent and then treated with this compound or comparator ACE inhibitors, often in the presence of an inflammatory stimulus like tumor necrosis factor-alpha (TNF-α) to induce adhesion molecule expression.
-
For Flow Cytometry:
-
Cells are detached using a non-enzymatic cell dissociation solution.
-
Cells are incubated with fluorescently labeled primary antibodies against ICAM-1 and VCAM-1.
-
The fluorescence intensity is measured using a flow cytometer.
-
-
For Cell-Based ELISA:
-
Cells are fixed with paraformaldehyde.
-
Cells are incubated with primary antibodies against ICAM-1 and VCAM-1, followed by an HRP-conjugated secondary antibody.
-
A substrate solution is added, and the colorimetric change is measured using a microplate reader.
-
Conclusion
The available in vitro evidence suggests that this compound, in line with other ACE inhibitors, positively influences endothelial function, primarily through the enhancement of the bradykinin-NO signaling pathway. The comparative data on NO production indicates that while all tested ACE inhibitors increase NO levels, the magnitude of this effect can vary. Further head-to-head in vitro studies are warranted to definitively position this compound's efficacy relative to other ACE inhibitors in modulating eNOS activity and adhesion molecule expression. The provided protocols offer a standardized framework for conducting such comparative investigations.
Efficacy of Quinaprilat Relative to Other Non-Sulfhydryl ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of quinaprilat, the active metabolite of quinapril, with other prominent non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitors. The information is curated to assist researchers and professionals in drug development in making informed decisions by presenting objective performance data and supporting experimental evidence.
Executive Summary
This compound demonstrates potent ACE inhibition, comparable to other widely used non-sulfhydryl ACE inhibitors such as enalaprilat, lisinopril, benazeprilat, and ramiprilat. While in vitro potency (IC50 values) varies across studies due to differing experimental conditions, this compound consistently ranks as a highly effective inhibitor. Head-to-head clinical trials in hypertensive patients indicate that quinapril provides blood pressure reduction similar to that of enalapril and captopril. However, some studies suggest lisinopril may offer more sustained 24-hour blood pressure control. The choice of a specific ACE inhibitor may therefore depend on the desired pharmacokinetic profile and specific patient characteristics.
In Vitro Potency Comparison
The in vitro potency of ACE inhibitors is typically determined by their IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and other non-sulfhydryl ACE inhibitors. It is important to note that direct comparisons of absolute IC50 values across different studies can be challenging due to variations in experimental assays, substrates, and enzyme sources.
| ACE Inhibitor | IC50 (nM) | Source / Comments |
| This compound | 3 | Data from a review on ACE inhibitor differences.[1] |
| Enalaprilat | 1.94 | Determined in a binding assay using human endothelial ACE.[2][3] |
| 1.0 - 5.2 | Range from a review on ACE inhibitor properties.[1] | |
| Lisinopril | 1.2 | For inhibition of the recombinant human ACE C-domain.[4] |
| Benazeprilat | ~4.3 (mmol/L) | Determined in a pharmacokinetic/pharmacodynamic model in cats. Note the different unit.[5] |
| Ramiprilat | 2 | Determined in cultures of pig vascular endothelial cells.[6] |
| 1.5 - 4.2 | Range from a review on ACE inhibitor properties.[1] |
Note: The IC50 values presented are for the active forms of the drugs (e.g., this compound, enalaprilat).
Clinical Efficacy: Head-to-Head Comparison of Blood Pressure Reduction
Clinical trials provide essential data on the in vivo efficacy of antihypertensive agents. The following table summarizes findings from head-to-head studies comparing quinapril with other non-sulfhydryl ACE inhibitors in patients with hypertension.
| Comparison | Study Design | Key Findings | Reference |
| Quinapril vs. Enalapril | 28-week, double-blind study in 258 patients with mild to moderate essential hypertension. | Quinapril (10, 20, and 40 mg/day) was found to be of similar efficacy to enalapril at the same doses in reducing diastolic blood pressure. | [7] |
| Quinapril vs. Lisinopril | Single-blind study in 23 patients with mild to moderate hypertension. | Lisinopril (10-20 mg/day) was significantly better than quinapril (20-40 mg/day) in reducing blood pressure after 4 and 8 weeks. 24-hour ambulatory blood pressure monitoring indicated that quinapril failed to control blood pressure after 12 hours. | [3] |
| Follow-up with Ambulatory Blood Pressure Monitoring (ABPM). | Both drugs produced a fall in blood pressure, but the fall was more significant with Lisinopril as measured by ABPM. | [8] | |
| Quinapril vs. Captopril | Multicenter, double-blind study in over 400 patients. | The efficacy of quinapril (10-40 mg/day) was found to be similar to captopril (25 mg bid to 50 mg tid). | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language, compatible with Graphviz.
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The diagram below illustrates the central role of ACE in the RAAS cascade and the mechanism of action of ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACE inhibitors.
Experimental Workflow for Comparing ACE Inhibitor Potency (IC50 Determination)
This diagram outlines a generalized workflow for an in vitro experiment to determine and compare the IC50 values of different ACE inhibitors.
Caption: Generalized workflow for in vitro determination of ACE inhibitor IC50 values.
Experimental Protocols
In Vitro ACE Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the IC50 value of an ACE inhibitor using a fluorogenic substrate.
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)
-
Tris-HCl buffer (pH 8.3) containing NaCl and ZnCl2
-
Test compounds (this compound and other non-sulfhydryl ACE inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in a suitable buffer (e.g., 50% glycerol) and store at -20°C.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 40 µL of the ACE working solution.
-
Add 40 µL of the inhibitor dilution to the test wells. For control wells, add 40 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30 minutes) with excitation at ~320 nm and emission at ~420 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Conclusion
This compound is a potent non-sulfhydryl ACE inhibitor with an efficacy profile that is broadly comparable to other leading drugs in its class. While in vitro studies provide a basis for assessing relative potency, clinical trial data on blood pressure control offer a more direct measure of therapeutic efficacy. The choice between quinapril and other ACE inhibitors may be guided by factors such as dosing frequency, patient-specific responses, and the desired duration of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the comparative analysis of ACE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lisinopril | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacokinetic/pharmacodynamic modelling of the disposition and effect of benazepril and benazeprilat in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The safety and efficacy of quinapril in the treatment of mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Quinaprilat
This guide provides comprehensive, procedural information for the safe handling, use, and disposal of Quinaprilat in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental impact.
Hazard Identification and Quantitative Data
This compound is the active metabolite of the prodrug Quinapril and functions as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] While a valuable compound for research, it presents several hazards that require strict adherence to safety protocols. It is classified as causing skin irritation, serious eye irritation, and is suspected of damaging fertility or the unborn child.[2] Additionally, it is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]
Summary of Hazard Classifications:
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | [2] |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [3] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [3] |
Physicochemical and Toxicological Data:
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₂₈N₂O₆ | [3] |
| Molecular Weight | 428.485 g/mol | [3] |
| ACE Inhibition | IC₅₀ = 0.06 nM | [1] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water (31 mg/mL) | [4] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
Required Personal Protective Equipment:
| Body Part | Required PPE | Standard/Specification |
| Hands | Protective gloves (e.g., Nitrile) | Handle with gloves.[4] |
| Eyes/Face | Safety goggles with side-shields or face shield | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Body | Impervious clothing, lab coat | Wear appropriate protective clothing to prevent skin exposure.[3][5] |
| Respiratory | Suitable respirator (e.g., N95 or higher) | Required when handling powder outside of a ventilated enclosure or when dust/aerosols may be generated.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol covers the lifecycle of this compound within the laboratory, from receipt to disposal.
-
Inspect: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Store Securely: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[3][5]
-
Temperature: Store at -20°C for powder form or -80°C when in solvent.[3]
-
Inventory: Log the compound into the chemical inventory system.
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or other ventilated enclosure, to avoid dust and aerosol formation.[3]
-
PPE: Don all required PPE as specified in the table above.
-
Weighing: If weighing the powder, do so within a ventilated balance enclosure or fume hood.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[5] Avoid inhalation of dust or aerosols.[3]
-
Hygiene: Wash hands and arms thoroughly after handling, even if gloves were worn.[6] Do not eat, drink, or smoke in the handling area.[3]
-
Minor Spill (Powder):
-
Ensure the area is well-ventilated.
-
Wearing full PPE, gently sweep up the powder, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable detergent or solvent and wipe clean.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the substance's high toxicity to aquatic life.[3]
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be collected in a designated, properly labeled hazardous waste container.[3][5]
-
Environmental Precaution: Do not allow the product or its waste to enter drains, sewers, or surface and ground water.[2]
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[3] Incineration in an approved facility is a recommended method.[6]
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[6] It is the responsibility of the user to determine if the material is a hazardous waste at the time of disposal.
Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
